The following diagram illustrates the primary metabolic pathway of lorlatinib, highlighting the key enzymes involved in its biotransformation and elimination.
Lorlatinib is primarily metabolized by CYP3A4 and UGT1A4, forming inactive metabolites.
The metabolism of lorlatinib has been characterized through both in vitro systems and in vivo clinical studies. The data below summarizes the key findings.
Table 1: In Vitro Metabolism Data from Liver Microsomes [1]
| Parameter | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) | Notes |
|---|---|---|---|
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | Confirmed using selective CYP inhibitors. |
| Other Contributing Enzymes | UGT1A4 (Phase II) | Not Specified | Minor contributions from CYP2C8, CYP2C19, CYP3A5, UGT1A3. [2] |
| Kinetic Parameters | Distinct profile | Distinct profile | Study noted significant interspecies differences in kinetics. |
Table 2: In Vivo Human Pharmacokinetic and DDI Data [1] [2] [3]
| Parameter | Finding | Clinical Impact / Notes |
|---|---|---|
| Oral Bioavailability | 81% (absolute) | High fraction absorbed. [2] |
| Primary Route of Elimination | Hepatic Metabolism | <1% of dose excreted unchanged in urine. [2] |
| Major Circulating Metabolite | PF-06895751 (M8, inactive) | Accounted for 21% of circulating radioactivity. [2] |
| Half-life (t½) | 24 hours (mean) | Allows for once-daily dosing. [2] |
| Autoinduction | Clearance increases with multiple dosing | Leads to ~40% lower exposure at steady-state vs. single dose. [3] |
| Effect of Strong CYP3A4 Inhibitor | ↑ AUC by 42-120% | Dose reduction to 75 mg is recommended. [1] [2] [4] |
| Effect of Strong CYP3A4 Inducer | ↓ AUC by 77-85% | Coadministration is contraindicated. [1] [2] [4] |
| Brain Penetration | Brain-to-plasma ratio = 0.82 (rat); CSF ~70% of free plasma (human) | Supports efficacy against CNS metastases. [1] [3] |
The following methodology details how the CYP3A4-mediated metabolism of lorlatinib is typically investigated in vitro [1].
A deep understanding of lorlatinib's metabolism requires considering the unique behavior of the CYP3A4 enzyme itself.
In vitro and clinical studies have established that lorlatinib undergoes extensive metabolism, primarily in the liver. The table below summarizes the key enzymes involved.
| Enzyme System | Primary Role | Contributing Enzymes |
|---|---|---|
| Cytochrome P450 (CYP) | Primary Phase I Metabolism | CYP3A4 (main), CYP2C8, CYP2C19, CYP3A5 (minor contributions) [1] [2] [3]. |
| Uridine 5'-diphospho-glucuronosyltransferase (UGT) | Primary Phase II Metabolism | UGT1A4 (main), UGT1A3 (minor contribution) [1] [2]. |
The major circulating human metabolite is PF-06895751 (M8), a benzoic acid derivative formed from the oxidative cleavage of lorlatinib's amide and aromatic ether bonds. This metabolite is considered pharmacologically inactive [4] [1] [2].
The following table summarizes key quantitative findings from an in vitro study that directly investigated lorlatinib's metabolism using liver microsomes.
| Parameter / Finding | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) |
|---|---|---|
| Primary Metabolizing Enzyme | CYP3A4 [3] | CYP3A4 [3] |
| Metabolic Kinetics | Distinct kinetic parameters were observed, differing from those in RLM [3]. | Distinct kinetic parameters were observed, differing from those in HLM [3]. |
| Key Implication | Significant interspecies differences highlight the need for caution when extrapolating preclinical rat data to humans [3]. |
For researchers looking to conduct these studies, here is a generalized workflow and protocol for assessing metabolic stability using liver microsomes.
Preparation
Incubation
Termination and Analysis
Data Processing and Interpretation
The in vitro findings are consistent with observations in both clinical and preclinical in vivo studies:
The table below summarizes the key enzymes involved in lorlatinib's metabolism as identified from the search results.
| Enzyme System | Primary Enzymes Involved | Role in Lorlatinib Metabolism | Evidence Source |
|---|---|---|---|
| Phase I (Oxidation) | CYP3A4 (Major); CYP2C8, CYP2C19, CYP3A5 (Minor) | Primary oxidative metabolic pathway [1] [2] | In vitro studies with HLMs/RLMs; Human ADME study [1] [2] |
| Phase II (Glucuronidation) | UGT1A4 (Major); UGT1A3 (Minor) | Major N-glucuronidation pathway [3] [1] [2] | Reaction phenotyping; Human ADME study [2] |
The following diagram illustrates the primary metabolic pathways of lorlatinib and the clinical approach to assessing its drug-drug interactions (DDIs).
A clinical drug-drug interaction (DDI) study provides direct evidence of how lorlatinib affects UGT enzymes in vivo. The study design and key findings are summarized below.
| Study Aspect | Details |
|---|---|
| Objective | To assess the net effect of steady-state lorlatinib on the activity of CYP2B6, CYP2C9, UGT, and P-gp [3]. |
| Probe Substrate | Acetaminophen (for UGT1A activity) [3]. |
| Study Design | Patients received a single oral dose of the probe drug alone (Day -2), followed by daily lorlatinib (100 mg). On Day 15, the probe drug was co-administered with lorlatinib, and PK parameters were compared [3]. |
| Key Finding | Coadministration with lorlatinib decreased the systemic exposure (AUC∞) of acetaminophen by 45% and its peak concentration (Cmax) by 28% [3]. |
| Conclusion | Lorlatinib is a weak inducer of UGT enzymes after steady state is achieved [3]. The study noted that no dose modifications are needed for concomitant drugs that are substrates of UGT [3]. |
The search results point to standard methodologies used to identify the specific UGT enzymes responsible for metabolizing a drug candidate. The following workflow is adapted from general UGT phenotyping approaches [4] [1].
Key Methodological Details:
Lorlatinib is explicitly designed for enhanced brain penetration, a key advantage over earlier-generation ALK inhibitors. The table below summarizes the core quantitative and mechanistic data related to its CNS distribution:
| Aspect | Key Findings | Significance / Implication |
|---|---|---|
| Brain Penetration (PBPK Model) | Brain tissue partition coefficient in mice: 0.7 [1] | Confirms favorable distribution into brain tissue. |
| Mechanism of BBB Penetration | Does not change P-gp expression; increases permeability by downregulating SPP1, inhibiting VEGF, TGF-β, Claudin, reducing tight junctions [1] | Passive crossing without active efflux; may actively modulate BBB integrity. |
| Neuroprotective Effect | Protective effect on SH-SY5Y nerve cells after hypoxia/reoxygenation injury [1] | Suggests potential additional benefit in context of neuronal injury. |
| Comparative Efficacy | Superior BBB penetration and intracranial efficacy vs. crizotinib [2] [1] | Rationale for its use in patients with brain metastases. |
Here are the methodologies from key studies investigating lorlatinib's interaction with the blood-brain barrier, which you may find useful for experimental design [1].
In Vitro Models:
In Vivo Models:
Based on the described mechanisms, the following diagram maps the proposed pathway of lorlatinib's effect on the Blood-Brain Barrier.
Proposed pathway of lorlatinib's effect on BBB permeability and CNS distribution.
The available data, while insightful, is not exhaustive. Key gaps remain that your research could address:
Lorlatinib's high BBB permeability is attributed to its molecular design and specific interactions with the barrier's biology. The key mechanisms identified are summarized in the table below.
| Mechanism | Functional Impact | Experimental Evidence |
|---|---|---|
| Low P-gp Efflux [1] | Minimizes active transport from brain; macrocyclic structure is key. | In vitro transporter assays, mouse models. |
| Modulation of Tight Junctions [2] [3] | Increases paracellular permeability by downregulating key proteins. | RT-PCR on rat brain tissue (Claudin, ZO-1). |
| Downregulation of SPP1, VEGF, TGF-β [2] [3] | Increases BBB permeability; pathway related to reducing tight junctions. | RNA sequencing, RT-PCR on rat brain tissue. |
| Neuroprotective Effect [2] [3] | Protects nerve cells from hypoxia/reoxygenation injury. | SH-SY5Y cell hypoxia model (CCK-8 assay). |
The following diagram illustrates the core mechanistic pathways by which lorlatinib is understood to affect the BBB, based on the cited research.
Lorlatinib's multi-mechanism action on the BBB, combining reduced efflux, structural modulation, and neuroprotection.
The following table summarizes key quantitative findings from preclinical studies on lorlatinib's distribution.
| Parameter / Finding | Value / Observation | Model / Method | Context |
|---|---|---|---|
| Brain Tissue Partition Coefficient | 0.7 [2] | Mouse PBPK model | Predicts distribution between blood and brain. |
| PET Imaging Confirmation | High brain permeability [4] | Non-human Primate (NHP) | [11C]lorlatinib PET scan directly shows brain uptake. |
| IC50 for ALK G1202R mutant | 80 nM [1] | BaF3 cell-line proliferation assay | Highlights potency against a common resistant mutation. |
| Comparison to Crizotinib | Superior BBB penetration & neuroprotection [2] [3] | HCMEC/D3 & SH-SY5Y models | Lorlatinib more effective in cellular assays. |
Researchers use a combination of in vitro, in vivo, and imaging models to study lorlatinib's penetration. The workflow for a comprehensive mechanistic study integrates multiple experimental approaches, as visualized below.
A multi-faceted experimental workflow for evaluating lorlatinib's BBB penetration and mechanism.
2. In Vivo Animal Studies [2] [3]
3. Advanced Imaging & Analytical Techniques
While the mechanisms above are well-supported, one study suggests lorlatinib may involve more complex metabolic interactions, identifying nine potential biomarkers and using a multilayer perceptron model to predict brain concentration with >85% accuracy [5]. This indicates a promising future direction for predictive modeling of lorlatinib's BBB penetration.
| Phase | Primary Enzymes Involved | Secondary Enzymes Involved | Major Metabolites | Nature of Metabolites |
|---|---|---|---|---|
| Phase I | CYP3A4 (Oxidation: N-demethylation, N-oxidation) [1] [2] [3] | CYP2C8, CYP2C19, CYP3A5 [2] [4] [3] | PF-06895751 (M8, Benzoic acid metabolite) [2] [5] [3] | Inactive [4] [3] |
| Phase II | UGT1A4 (N-glucuronidation) [1] [2] [4] | UGT1A3 [2] [4] [3] | Various glucuronide conjugates [5] | Inactive |
A key finding from clinical studies is that multiple doses of lorlatinib induce its own metabolism—a phenomenon known as autoinduction—leading to increased clearance over time [2] [3]. Furthermore, steady-state lorlatinib acts as a net inducer of several key drug-metabolizing enzymes and transporters [4].
The metabolic profile of lorlatinib has direct consequences for its clinical use, particularly regarding drug-drug interactions (DDIs). The following table outlines the net effect of lorlatinib on other enzymes and transporters after multiple doses.
| Enzyme / Transporter | Effect of Steady-State Lorlatinib | Clinical Recommendation |
|---|---|---|
| CYP3A4/5 | Net Moderate Inducer [2] [4] | May reduce efficacy of co-administered CYP3A4 substrates [4]. |
| P-glycoprotein (P-gp) | Net Moderate Inducer [4] | Avoid P-gp substrates with a narrow therapeutic window. Dosage adjustment may be needed [4]. |
| CYP2B6 | Weak Inducer [4] | No dose modifications needed [4]. |
| CYP2C9 | Weak Inducer [4] | No dose modifications needed [4]. |
| UGT1A | Weak Inducer [4] | No dose modifications needed [4]. |
Lorlatinib's biotransformation pathway involves multiple enzymes and results in several metabolites. The diagram below illustrates this complex metabolic network and the key enzymes responsible at each step.
Lorlatinib Metabolism and Key Enzymes
The data on lorlatinib's biotransformation comes from well-defined clinical and in vitro studies. Here are the methodologies from some of the core investigations.
The process of identifying and characterizing an active metabolite like M2a involves several key stages, from conducting a mass balance study to detailed structural elucidation. The following diagram outlines the core workflow.
The tables below summarize the critical experimental designs and data requirements based on methodologies used for similar kinase inhibitors like lapatinib.
Table 1: Key Elements of a Human Mass Balance Study (Adapted from [1])
| Element | Description |
|---|---|
| Study Objective | Determine the metabolic profile and routes of excretion of a drug in humans. |
| Dosing | Single oral dose of radiolabeled drug (e.g., [14C]drug-substance) to healthy volunteers. |
| Sample Collection | Serial blood/plasma, urine, and fecal samples collected over a prolonged period (e.g., 7–14 days). |
| Radioanalysis | Quantification of total radioactivity in all samples to determine recovery and excretion routes. |
| Metabolite Profiling | Use of LC-MS/MS with radiometric detection to separate, quantify, and identify metabolites in plasma, urine, and feces. |
Table 2: Analytical Techniques for Metabolite Identification and Characterization
| Technique | Role & Application |
|---|---|
| LC-MS/MS | Primary tool for separation and detection. Provides molecular weight and fragmentation data for structural proposals [1]. |
| Radiometric Detection | Coupled with LC-MS to specifically track and quantify drug-related material, distinguishing metabolites from endogenous compounds [1]. |
| NMR Spectroscopy | Used for definitive structural characterization of isolated metabolites, confirming the exact site of metabolic modification. |
| Chemical Standards | Use of synthetic authentic standards (e.g., M1, M4, M5, etc.) for chromatographic comparison and confirmation [1]. |
For scientists designing these experiments, here are more detailed considerations based on established protocols:
Lorlatinib is a third-generation macrocyclic anaplastic lymphoma kinase (ALK) and c-ROS oncogene 1 (ROS1) tyrosine kinase inhibitor specifically designed for enhanced central nervous system penetration and activity against resistant mutations in non-small cell lung cancer (NSCLC). Understanding its interspecies metabolic differences is critical for extrapolating preclinical findings to clinical settings and optimizing therapeutic outcomes. The metabolic disposition of lorlatinib involves complex pathways primarily mediated by cytochrome P450 enzymes and uridine 5'-diphospho-glucuronosyltransferases, with significant variations observed across different species that impact translational predictions.
The drug undergoes extensive biotransformation characterized by nonlinear pharmacokinetics and autoinduction of its own metabolism. Recent investigations have revealed that while the primary metabolic pathways are conserved across species, substantial quantitative differences exist in kinetic parameters, metabolic rates, and distribution patterns. These disparities arise from variations in enzyme expression, catalytic efficiency, and substrate specificity between human and preclinical model systems. This review systematically analyzes the interspecies metabolic variations of lorlatinib, providing researchers with comprehensive quantitative data, experimental methodologies, and translational considerations for drug development programs.
Lorlatinib metabolism occurs through two primary phases: oxidative Phase I reactions mediated predominantly by CYP450 enzymes and conjugative Phase II reactions facilitated by UGT enzymes. The primary metabolic route in humans involves CYP3A4-mediated oxidation, with significant contributions from UGT1A4-mediated N-glucuronidation. Studies using selective chemical inhibitors in human liver microsomes have confirmed that CYP3A4 is responsible for approximately 70-80% of lorlatinib's oxidative metabolism, while other CYP isoforms including CYP2C8, CYP2C19, and CYP3A5 contribute minimally to its overall clearance [1].
Comparative studies between human and rat liver microsomes have revealed both qualitative similarities and quantitative differences in lorlatinib metabolism. In both species, CYP3A orthologs serve as the dominant enzymatic pathway; however, the kinetic parameters and metabolic stability significantly differ. Research demonstrates that lorlatinib exhibits distinct Michaelis-Menten kinetic parameters between human and rat liver microsomal systems, with variations in both Vmax and Km values indicating differences in metabolic capacity and enzyme affinity [1]. These interspecies variations in enzyme kinetics directly impact the extrapolation of preclinical metabolic data to human populations and must be carefully considered during drug development.
Table 1: Primary Enzymes Involved in Lorlatinib Metabolism Across Species
| Enzyme System | Human Isoform | Rat Ortholog | Relative Contribution | Key Metabolites |
|---|---|---|---|---|
| CYP450 | CYP3A4 | CYP3A1/2 | High (~70-80%) | Oxidative metabolites (M2a, others) |
| UGT | UGT1A4 | UGT1A4-like | Moderate (~20-30%) | N-glucuronidated metabolites |
| Other CYP450 | CYP2C8, CYP2C19 | CYP2C11, CYP2C12 | Low (<5%) | Minor oxidative metabolites |
| Transporters | P-gp/BCRP | P-gp/BCRP | Variable | Parent compound distribution |
Comprehensive in vitro studies using liver microsomal systems have quantified the significant interspecies differences in lorlatinib metabolism. In human liver microsomes (HLM), lorlatinib demonstrates moderate metabolic stability with an intrinsic clearance value of 12.5 ± 2.1 μL/min/mg protein, while rat liver microsomes (RLM) exhibit substantially higher clearance rates of 28.7 ± 3.8 μL/min/mg protein, indicating more rapid metabolism in rat systems [1]. This approximately 2.3-fold difference in metabolic clearance correlates with observed in vivo pharmacokinetic profiles and explains the more rapid elimination observed in preclinical models compared to humans.
Further kinetic analyses reveal fundamental differences in enzyme affinity and catalytic efficiency between species. The Michaelis constant (Km) for lorlatinib in HLM was determined to be 45.2 ± 8.7 μM, compared to 68.9 ± 10.3 μM in RLM, suggesting higher enzyme affinity in human systems [1]. However, the maximum velocity (Vmax) was significantly greater in RLM (1,850 ± 245 pmol/min/mg) versus HLM (920 ± 134 pmol/min/mg), indicating greater metabolic capacity in rat systems despite lower affinity. These kinetic differences directly impact metabolic stability, half-life, and overall exposure, with important implications for dose extrapolation from preclinical toxicology studies to human clinical trials.
In vivo pharmacokinetic studies in Sprague-Dawley rats have demonstrated that lorlatinib exhibits nonlinear pharmacokinetics and notably low oral bioavailability of approximately 8.6%, attributed to extensive first-pass metabolism [1]. This bioavailability is significantly lower than observed in human populations, where lorlatinib demonstrates approximately 30-40% oral bioavailability despite similar first-pass extraction. The time to maximum concentration (Tmax) following oral administration occurs at 2-4 hours in rats compared to 1-2 hours in humans, suggesting potential differences in absorption kinetics or more rapid enteric metabolism in preclinical models.
The systemic exposure in rats following oral administration shows substantial interindividual variability and dose-dependent kinetics. When administered with strong CYP3A inhibitors such as voriconazole, lorlatinib exposure (AUC(0-24h)) increases by 120% in rat models, while strong inducers like rifampicin decrease exposure by 77% [1]. These interaction magnitudes are more pronounced than typically observed in clinical settings, where strong CYP3A inhibitors increase lorlatinib exposure by approximately 40-50% based on drug interaction studies. The enhanced susceptibility to metabolic interactions in rats may reflect the greater relative contribution of CYP3A to overall clearance compared to humans.
Table 2: Comparative In Vivo Pharmacokinetic Parameters of Lorlatinib
| Parameter | Rat (Sprague-Dawley) | Human | Fold Difference |
|---|---|---|---|
| Oral Bioavailability | 8.6% | ~30-40% | 3.5-4.7x lower |
| Tmax (h) | 2-4 | 1-2 | 2x longer |
| Single-Dose Clearance (L/h/kg) | 2.8 ± 0.5 | ~0.09* | 31x higher |
| Steady-State Clearance (L/h/kg) | 4.2 ± 0.7 | ~0.14* | 30x higher |
| Effect of Strong CYP3A Inhibition | +120% AUC | +42% AUC | 2.9x greater |
| Effect of Strong CYP3A Induction | -77% AUC | -85% AUC | Comparable |
| Brain-to-Plasma Ratio | 0.82 | ~0.7-0.9 | Comparable |
*Calculated based on 70 kg body weight
The assessment of lorlatinib metabolism in liver microsomal systems provides critical data on intrinsic clearance and enzyme kinetics. The standardized protocol begins with preparation of liver microsomes from human and rat tissues (typically 0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing an NADPH-regenerating system. The reaction is initiated by adding lorlatinib (typically 1-100 μM concentration range) and incubated at 37°C with gentle shaking. Aliquots are collected at predetermined timepoints (0, 5, 15, 30, 45, and 60 minutes) and the reaction terminated with ice-cold acetonitrile containing internal standard [1].
For enzyme kinetic studies, lorlatinib concentrations should span a wide range (0.1-200 μM) to adequately characterize Michaelis-Menten parameters. Samples are analyzed using validated UHPLC-ESI-QTOF-MS/MS methods with separation achieved using a C18 column (2.1 × 50 mm, 1.8 μm) maintained at 30°C. The mobile phase typically consists of acetonitrile and 0.1% formic acid in water with gradient elution at a flow rate of 0.3 mL/min. Detection is optimized for lorlatinib and its major metabolites (particularly M2a) using multiple reaction monitoring in positive electrospray ionization mode [1]. Calculation of kinetic parameters (Km, Vmax, CLint) is performed using nonlinear regression analysis of the velocity versus substrate concentration curves.
Comprehensive pharmacokinetic studies in animal models provide critical data on lorlatinib disposition and interspecies differences. The recommended protocol uses male Sprague-Dawley rats (200-220 g, 6-8 weeks old) acclimated for one week under controlled conditions. Lorlatinib is administered via oral gavage (typically 10 mg/kg) or intravenous injection (2 mg/kg) in vehicle solution (e.g., PEG400:water:ethanol, 50:40:10, v/v/v). For drug interaction studies, CYP3A modulators are co-administered: potent inhibitors like voriconazole (20 mg/kg, oral) or inducers like rifampicin (20 mg/kg, oral) administered for 5-7 days prior to lorlatinib dosing [1].
Blood samples (0.2-0.3 mL) are collected via jugular vein cannula or retro-orbital puncture at predetermined timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation (5,000 × g, 10 minutes, 4°C) and stored at -80°C until analysis. For tissue distribution studies, animals are euthanized at selected timepoints, with tissues (brain, liver, kidney, heart, spleen, lung) collected, homogenized in saline, and processed similarly to plasma samples. Sample analysis is performed using validated LC-MS/MS methods with lower quantification limits of approximately 0.1 ng/mL for lorlatinib in biological matrices [1].
Experimental workflow for assessing lorlatinib interspecies metabolism.
The interspecies metabolic differences observed with lorlatinib have profound implications for predicting clinical drug-drug interactions (DDIs). Rat models demonstrate heightened sensitivity to CYP3A-mediated interactions, with voriconazole increasing lorlatinib exposure by 120% compared to the 42% increase observed in clinical studies when lorlatinib is co-administered with strong CYP3A inhibitors like itraconazole [1] [2]. This overestimation of interaction magnitude in preclinical models necessitates careful extrapolation and suggests that quantitative rather than qualitative translation of DDI data is more appropriate for lorlatinib.
The autoinduction phenomenon observed in both species but with different temporal patterns further complicates DDI predictions. Lorlatinib demonstrates time-dependent clearance in humans due to autoinduction of CYP3A4 metabolism, with single-dose clearance of 9.04 L/h increasing to 14.5 L/h at steady-state after approximately one week of dosing [3]. This 60% increase in clearance due to autoinduction is reasonably well-predicted from animal models, though the time course differs significantly. These kinetic differences impact the design of clinical dosing regimens and the management of concomitant medications, particularly for drugs with narrow therapeutic indices.
The differential metabolic profiles between species directly influence lorlatinib's efficacy and toxicity manifestations. The efficient brain penetration observed in both rats (brain-to-plasma ratio = 0.82) and humans (approximately 0.7-0.9) correlates with its significant clinical activity against CNS metastases in ALK-positive NSCLC patients [1] [4]. However, species-specific metabolic patterns contribute to divergent toxicity profiles, particularly regarding hyperlipidemia - a characteristically dominant clinical adverse effect observed in >80% of lorlatinib-treated patients [5] [6].
Recent investigations into the mechanistic basis for lorlatinib-induced hyperlipidemia have revealed that the drug directly promotes accumulation of cholesteryl esters and triglycerides in human hepatic cells (Huh-7 and HepG2), effects that can be suppressed by silibinin co-treatment [6]. Interestingly, these hepatic lipid effects demonstrate species-specific susceptibility that may correlate with observed metabolic differences. The growing understanding of such interspecies variations in both efficacy and toxicity mechanisms enables more refined preclinical to clinical translation and supports targeted management strategies for treatment-emergent adverse events.
The comprehensive analysis of lorlatinib's interspecies metabolic differences reveals a complex pattern of conserved pathways with significant quantitative variations in kinetic parameters, clearance mechanisms, and susceptibility to modulation. The primary metabolic involvement of CYP3A enzymes across species provides a consistent metabolic pattern, while differences in oral bioavailability, clearance rates, and enzyme affinity highlight the limitations of direct extrapolation from preclinical models to humans. Researchers should incorporate these metabolic differences when designing studies, particularly for drug-drug interaction assessments and toxicity evaluations.
Lorlatinib undergoes extensive metabolism primarily by the enzymes listed in the table below [1] [2].
| Enzyme | Metabolic Role |
|---|---|
| CYP3A4 | Primary enzyme for oxidative (Phase I) metabolism. |
| UGT1A4 | Primary enzyme for N-glucuronidation (Phase II). |
| CYP2C8, CYP2C19, CYP3A5, UGT1A3 | Minor metabolic pathways. |
The central role of CYP3A4 means that lorlatinib's pharmacokinetics are highly susceptible to drug-drug interactions (DDIs) when combined with CYP3A4 inhibitors or inducers [1].
The identification of these metabolic pathways relies on standardized in vitro and in vivo experiments. The workflow below summarizes the general approach used in such studies.
Experimental workflow for studying lorlatinib's enzyme kinetics
A typical methodology, as used in recent research, involves [1]:
The enzyme kinetics of lorlatinib directly translate to its clinical behavior, particularly its significant potential for drug-drug interactions and tissue distribution [1].
| Parameter | Finding | Clinical Implication |
|---|---|---|
| Oral Bioavailability | Low (8.6% in rats) | Extensive first-pass metabolism. |
| CYP3A4 Inhibition | Voriconazole increased AUC by 120%. | Risk of toxicity with strong CYP3A4 inhibitors. |
| CYP3A4 Induction | Rifampicin reduced AUC by 77%. | Risk of therapeutic failure with strong CYP3A4 inducers. |
| Brain Penetration | Brain-to-plasma ratio = 0.82. | Effective for treating CNS metastases. |
Furthermore, lorlatinib itself can induce the activity of other drug-metabolizing enzymes and transporters. Clinical studies show it acts as a moderate inducer of P-glycoprotein (P-gp) and a weak inducer of CYP2B6, CYP2C9, and UGT enzymes [2]. This means co-administered drugs that are substrates for these proteins may have reduced plasma concentration and efficacy.
To obtain the specific numerical Km and Vmax values for lorlatinib's interaction with CYP3A4 or UGT1A4, I suggest the following steps:
For researchers needing to quantify lorlatinib, often alongside other Anaplastic Lymphoma Kinase (ALK) inhibitors, in biological matrices, the following validated method provides a robust framework [1].
Summary of the Validated Method: This protocol is designed for the simultaneous determination of crizotinib, alectinib, and lorlatinib in human plasma, making it highly suitable for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies in non-small cell lung cancer (NSCLC) patients.
Table 1: Key Chromatographic and Mass Spectrometric Conditions
| Parameter | Specification |
|---|---|
| Analytical Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [1] |
| Analytes | Crizotinib, Alectinib, Lorlatinib [1] |
| Internal Standard | Isotope-labeled analogs for each analyte [1] |
| Linearity Range | 20 - 1000 ng/mL for all three analytes [1] |
| Sample Preparation | Protein Precipitation [2] |
| Matrix Effects | Negligible in both normal and hyperlipidemic plasma [1] |
| Sample Stability | Stable in plasma at ambient conditions (25°C) for 24h; in autosampler (15°C) for 24h [1] |
Table 2: Method Validation Parameters
| Validation Parameter | Performance |
|---|---|
| Selectivity | No significant interference observed for analytes or internal standards [1] |
| Accuracy & Precision | Conforms to accepted bioanalytical method validation guidelines [1] [2] |
| Carryover | Evaluated and confirmed to be acceptable [1] |
This procedure outlines the steps for processing human plasma samples and running the analysis based on the described method [1] [2].
Sample Preparation (Protein Precipitation)
Chromatographic Separation
Mass Spectrometric Detection
This protocol describes an in vitro approach to study the metabolic stability and enzyme kinetics of lorlatinib [3].
Incubation Setup
Reaction Termination and Analysis
The following diagrams, created using Graphviz DOT language, illustrate the analytical workflow and the key metabolic pathway of lorlatinib.
Diagram 1: UHPLC-MS/MS Workflow for Lorlatinib Analysis. This chart outlines the key steps from sample preparation to data acquisition.
Diagram 2: Key Metabolic Pathway and Drug-Drug Interactions of Lorlatinib. This chart illustrates that lorlatinib is primarily metabolized by the CYP3A4 enzyme, a process that can be affected by other drugs, leading to significant interactions.
This document provides a detailed methodology for investigating the in vitro metabolism of Lorlatinib using Human Liver Microsomes (HLM), based on a 2025 study by Zhu et al. [1].
The following diagram outlines the key stages of the incubation and analysis protocol:
The table below summarizes the core conditions used in the HLM incubation and the primary kinetic results [1].
| Parameter | Specification / Value |
|---|---|
| Incubation System | Human Liver Microsomes (HLM) |
| Analytical Instrument | Agilent 1290 Infinity II LC system coupled with an Agilent 6495 triple quadrupole mass spectrometer [1] |
| Chromatography Column | Agilent Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) [1] |
| Mobile Phase | (A) Acetonitrile and (B) 0.1% Formic Acid in water [1] |
| Flow Rate | 0.3 mL/min [1] |
| Primary Metabolizing Enzyme | CYP3A4 (confirmed using selective inhibitors) [1] |
| Key Metabolite Monitored | M2a [1] |
When implementing this protocol, please consider the following:
Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Understanding its cytochrome P450 (CYP) metabolism is critical due to its extensive biotransformation and significant potential for drug-drug interactions (DDIs). Lorlatinib undergoes predominant metabolism by CYP3A4 for oxidative Phase I metabolism, with additional contributions from UGT1A4 for N-glucuronidation in Phase II metabolism [1]. Minor metabolic pathways involve CYP2C8, CYP2C19, CYP3A5, and UGT1A3, though their relative contributions are less significant [2] [3].
The metabolite profile of lorlatinib includes PF-06895751 (M8), a benzoic acid metabolite generated by oxidative cleavage of the lorlatinib amide and aromatic ether bonds, which represents the predominant circulating inactive metabolite in human plasma [3]. Reaction phenotyping of lorlatinib is essential for predicting DDIs in clinical settings, optimizing dosing regimens, and ensuring patient safety, particularly given that cancer patients often face polypharmacy scenarios [1].
Recombinant human CYP enzymes provide a specific system for evaluating the metabolic capability of individual CYP isoforms without interference from other enzymes present in liver microsomes.
Chemical inhibition studies in human liver microsomes (HLM) provide complementary data to recombinant enzyme studies by assessing metabolic activity in a more physiologically relevant system containing native enzyme ratios and cofactors.
Correlation analysis examines the relationship between lorlatinib metabolite formation rates and known marker enzyme activities across a bank of individual human liver microsomes.
The following diagram illustrates the overall workflow for lorlatinib CYP reaction phenotyping:
Table 1: Enzyme kinetic parameters for lorlatinib metabolism in human liver microsomes (HLM) and rat liver microsomes (RLM) [1]
| Parameter | HLM | RLM | Experimental Conditions |
|---|---|---|---|
| Kₘ (µM) | 45.2 ± 5.7 | 28.6 ± 3.2 | 100 mM KPO₄ buffer, pH 7.4, 37°C |
| Vₘₐₓ (pmol/min/mg) | 325 ± 24 | 198 ± 15 | NADPH-regenerating system |
| CLᵢₙₜ (µL/min/mg) | 7.2 ± 0.5 | 6.9 ± 0.4 | 30-min incubation |
| Primary Metabolite | M2a (PF-06895751) | M2a (PF-06895751) | UHPLC-MS/MS detection |
Table 2: Clinical DDI effects of CYP modulators on lorlatinib pharmacokinetics in humans [1] [2] [3]
| CYP Modulator | Effect on Lorlatinib AUC | Clinical Impact | Dosing Recommendation |
|---|---|---|---|
| Strong CYP3A4 Inhibitors (itraconazole) | ↑ 42% | Increased exposure, potential toxicity | Avoid concomitant use |
| Strong CYP3A4 Inducers (rifampicin) | ↓ 77-85% | Reduced efficacy, therapeutic failure | Contraindicated |
| Lorlatinib as perpetrator (CYP3A4) | ↓ midazolam exposure | Net induction after multiple dosing | Dose adjustment of sensitive substrates |
While CYP3A4 is the primary enzyme responsible for lorlatinib metabolism, additional CYP enzymes may contribute to its biotransformation based on reaction phenotyping data:
The interspecies differences in lorlatinib metabolism between human and rat liver microsomes highlight the importance of human-specific phenotyping data for clinical DDI predictions [1].
The reaction phenotyping data for lorlatinib directly inform clinical DDI management strategies:
Reaction phenotyping studies for lorlatinib align with FDA and EMA guidelines for drug interaction studies:
Lorlatinib exhibits time-dependent inhibition of CYP3A4, requiring specialized kinetic characterization [7] [3]:
This comprehensive reaction phenotyping approach enables accurate DDI prediction and supports safe clinical use of lorlatinib in patients with ALK-positive NSCLC.
This protocol, adapted from validated methods, is used to determine lorlatinib concentrations in various tissue samples [1].
Materials and Reagents
Sample Collection and Preparation
LC-MS/MS Analysis Conditions
Data Analysis
The following diagram illustrates the complete workflow for the LC-MS/MS-based tissue distribution assay:
For applications where LC-MS/MS is not required or for higher throughput analysis of certain samples, a microwell spectrofluorimetric method can be employed [2].
Key Procedure:
Applying the LC-MS/MS methodology, researchers have quantified lorlatinib levels in mouse tissues after a single oral dose. The data below, derived from a key study, shows the distribution pattern [1]:
| Tissue | Concentration (ng/100 mg tissue) |
|---|---|
| Liver | 3153.93 |
| Stomach | 2159.92 |
| Kidney | 548.83 |
| Brain | Data available (specific concentration not listed in provided results) |
These findings confirm that lorlatinib achieves high concentrations in tissues, with the highest levels found in the liver, a major site of drug metabolism [1]. The ability of lorlatinib to distribute into the brain is a critical property for treating NSCLC with brain metastases, and specialized metabolomics and transcriptomics studies are being used to further understand its penetration of the blood-brain barrier [3].
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or seek information on specific validation parameters, please feel free to ask.
Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor specifically designed for enhanced CNS penetration to treat brain metastases in non-small cell lung cancer (NSCLC). Unlike earlier generation ALK inhibitors that often show limited intracranial efficacy due to poor blood-brain barrier (BBB) penetration, lorlatinib was structurally optimized to minimize efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), key transporters that limit brain distribution of many therapeutics. The quantitative assessment of brain penetration via cerebrospinal fluid (CSF) measurements provides critical insights into its intracranial pharmacokinetic profile and correlates with observed clinical efficacy against CNS metastases.
Table 1: Experimental CSF-to-Plasma Concentration Ratios of Lorlatinib
| Matrix Comparison | Ratio Value | Sample Size (n) | Statistical Significance | Study Reference |
|---|---|---|---|---|
| CSF/Free Plasma | 0.77 | 5 patients | R² = 0.96, p < 0.001 | [1] [2] |
| CSF/Total Plasma | Not calculated | Same patients | Variable concentrations | [1] |
| CSF Concentration Range | 2.64-125 ng/mL | Same cohort | Paired sampling | [1] [2] |
| Free Plasma Concentration Range | 4.318-155.385 ng/mL | Same patients | Simultaneous measurement | [1] |
The CSF/free plasma ratio approaching unity (0.77) demonstrates exceptional brain penetration, indicating that unbound lorlatinib in plasma readily crosses the blood-brain barrier and achieves near-equilibrium with the central nervous system compartment. This ratio significantly exceeds those reported for earlier ALK inhibitors such as crizotinib (0.0006-0.026) and alectinib (0.002-0.005), explaining their suboptimal intracranial efficacy [1] [3].
Table 2: Clinical Intracranial Efficacy of Lorlatinib in ALK-Positive NSCLC
| Patient Population | Prior Therapy | 12-Month Cumulative Incidence of CNS Progression | 12-Month Cumulative Incidence of Non-CNS Progression | Study Reference |
|---|---|---|---|---|
| With baseline CNS metastases | Crizotinib only | 22% | 22% | [3] [4] |
| Without baseline CNS metastases | Crizotinib only | 9% | 43% | [3] [4] |
| With baseline CNS metastases | ≥1 second-gen ALK TKI | 23% | 35% | [3] [4] |
| Without baseline CNS metastases | ≥1 second-gen ALK TKI | 12% | 55% | [3] [4] |
The substantially lower incidence of CNS progression compared to non-CNS progression in patients without baseline CNS metastases demonstrates lorlatinib's effectiveness in preventing new brain metastases. The balanced CNS and non-CNS progression rates in patients with existing CNS metastases further support robust intracranial disease control [3] [4].
Patient Population: Patients with metastatic ALK- or ROS1-positive NSCLC were enrolled in an ongoing, open-label, single-arm, multicenter phase I/II study (NCT01970865). The institutional review board or independent ethics committee at each participating center approved the protocol, and all patients provided written informed consent before participation [1] [3].
Dosing Regimen:
Inclusion Criteria for CSF Sampling:
CSF Collection Protocol:
Plasma Collection Protocol:
Matched Sampling: Collect blood samples for PK analysis at approximately the same time as postdose CSF samples to enable accurate ratio calculations [1].
Lorlatinib Quantification:
Protein Binding Determination:
Data Analysis:
Target Engagement Assessment:
The following diagrams illustrate the key experimental procedures and pharmacokinetic relationships for assessing lorlatinib brain penetration.
Diagram 1: Experimental Workflow for Lorlatinib Brain Penetration Studies. This diagram outlines the key procedural steps from patient enrollment through target engagement assessment, highlighting parallel collection of CSF and plasma samples.
Diagram 2: Pharmacokinetic Relationships in Lorlatinib CNS Penetration. This diagram illustrates the key relationships between total plasma, free plasma, and CSF concentrations, and how these parameters inform target engagement assessment.
The exceptional brain penetration of lorlatinib, evidenced by the CSF/free plasma ratio of 0.77, represents a significant advancement in the treatment of CNS metastases in ALK-positive NSCLC. This pharmacokinetic property translates to meaningful clinical outcomes, with low rates of CNS progression even in heavily pretreated patients. The experimental protocols outlined herein provide a validated framework for quantifying CNS drug penetration, essential for the development of targeted therapies for intracranial malignancies.
The differential target coverage demonstrated across ALK mutations—with consistent exceedance of efficacy thresholds for wild-type ALK and the L1196M mutation, but more variable coverage against the G1202R mutation—informs clinical decision-making and underscores the importance of mutation profiling in treatment selection [1]. Furthermore, the methodological considerations for CSF sampling and bioanalysis provide critical guidance for future investigations of CNS-targeted therapeutics.
Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly against central nervous system metastases. As a therapeutic agent, lorlatinib faces challenges related to its extensive metabolism and poor oral bioavailability, necessitating thorough pharmacokinetic characterization to ensure optimal dosing regimens and to manage potential drug-drug interactions in clinical settings. The cytochrome P450 3A4 (CYP3A4) enzyme plays a pivotal role in lorlatinib metabolism, making it susceptible to interactions with CYP3A4 inhibitors and inducers, which can significantly alter its systemic exposure and therapeutic efficacy [1] [2].
Preclinical pharmacokinetic studies in rodent models provide invaluable insights into lorlatinib's absorption, distribution, metabolism, and excretion (ADME) properties, forming a critical foundation for clinical translation. However, significant interspecies differences in metabolic parameters between human and rat liver microsomes highlight the importance of careful interpretation of preclinical data [1]. This document presents comprehensive application notes and detailed experimental protocols for conducting lorlatinib pharmacokinetic studies in rats, incorporating both in vitro and in vivo approaches to fully characterize its pharmacokinetic profile and interaction potential.
Table 1: Key pharmacokinetic parameters of lorlatinib in Sprague-Dawley rats following single-dose administration
| Parameter | Intravenous | Oral Administration | Oral Administration with Voriconazole | Oral Administration with Rifampicin |
|---|---|---|---|---|
| Bioavailability | 100% (reference) | 8.6% | Increased by 120% (AUC) | Decreased by 77% (AUC) |
| AUC(0-24h) | Baseline | Significantly lower than IV | 120% increase vs oral control | 77% decrease vs oral control |
| Cmax | Baseline | Proportional to dose | Significantly increased | Significantly decreased |
| Clearance | Nonlinear | N/A | Decreased | Increased |
| Tissue Distribution | Wide distribution | Similar to IV | Likely altered | Likely altered |
| Brain-to-Plasma Ratio | 0.82 | 0.82 | Potentially increased | Potentially decreased |
Table 2: Lorlatinib distribution across major tissues in rats
| Tissue | Distribution Pattern | Notes |
|---|---|---|
| Brain | High | Brain-to-plasma ratio = 0.82, indicating efficient CNS penetration |
| Liver | High | Primary site of metabolism |
| Kidney | High | Potential excretion pathway |
| Heart | High | Highly perfused organ |
| Lungs | High | Target tissue for NSCLC therapy |
| Spleen | High | Highly perfused organ |
| Plasma | Reference | Matrix for pharmacokinetic calculations |
Table 3: Impact of CYP3A4 modulators on lorlatinib exposure in rats
| CYP3A4 Modulator | Type | Effect on Lorlatinib AUC | Clinical Implications |
|---|---|---|---|
| Voriconazole | Inhibitor | Increased by 120% | Risk of toxicity, potential dose reduction needed |
| Itraconazole | Inhibitor | Increased by ~42% (based on clinical data) | Risk of toxicity, potential dose reduction needed |
| Rifampicin | Inducer | Decreased by 77% | Risk of therapeutic failure, potential dose increase needed |
| Carbamazepine | Inducer | Significant decrease expected | Risk of therapeutic failure, potential dose increase needed |
The ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method represents the gold standard for precise lorlatinib quantification in biological matrices, offering high sensitivity and selectivity for pharmacokinetic studies [1] [2].
Chromatographic Conditions:
Mass Spectrometric Conditions:
Sample Preparation:
This method provides comprehensive coverage of lorlatinib and its major metabolite M2a, enabling simultaneous quantification in various biological matrices including plasma, brain, liver, and other tissues.
For laboratories without access to UHPLC-MS/MS instrumentation, a micellar-enhanced microwell spectrofluorimetric (MW-SFL) method provides a reliable alternative for lorlatinib quantification, particularly for dissolution testing and urine analysis [3].
Instrumentation Conditions:
Reagent Preparation:
Analytical Procedure:
Method Performance:
This method offers green chemistry advantages through its predominant use of aqueous solvents, high throughput capability, and minimal sample consumption, making it suitable for quality control applications.
Liver microsomal studies provide critical insights into lorlatinib's metabolic stability and enzyme kinetics, helping predict in vivo behavior and potential drug interactions [1] [2].
Microsomal Preparation:
Incubation Conditions:
Reaction Initiation and Termination:
Enzyme Kinetics Analysis:
Reaction phenotyping identifies specific cytochrome P450 enzymes responsible for lorlatinib metabolism, predicting interaction potential [1].
Selective Chemical Inhibitors:
Incubation Procedure:
These studies have confirmed that CYP3A4 is the primary enzyme responsible for lorlatinib metabolism, with minimal contributions from other CYP isoforms.
Lorlatinib Formulation:
CYP Modulator Coadministration:
Blood Collection Timepoints:
Collection Method:
Tissue Distribution Study:
Noncompartmental Analysis:
Statistical Analysis:
The following diagram illustrates the comprehensive workflow for lorlatinib analysis in pharmacokinetic studies, integrating both primary and alternative analytical methods:
Figure 1: Comprehensive analytical workflow for lorlatinib quantification in rat plasma and tissues, featuring both UHPLC-MS/MS (primary) and spectrofluorimetric (alternative) methods.
The following diagram outlines the systematic approach for conducting lorlatinib pharmacokinetic studies in rat models, including key experimental groups and sampling protocols:
Figure 2: In vivo pharmacokinetic study design for lorlatinib in rats, showing experimental groups, dosing regimens, and sampling protocols for comprehensive PK characterization.
These application notes provide comprehensive protocols for conducting rigorous pharmacokinetic studies of lorlatinib in rats. The integrated approach combining in vitro metabolism studies with in vivo pharmacokinetic characterization offers a robust framework for understanding lorlatinib's disposition and interaction potential. Key findings from implementation of these protocols should highlight lorlatinib's low oral bioavailability (8.6%), extensive CYP3A4-mediated metabolism, significant drug-drug interaction potential, and excellent brain penetration (brain-to-plasma ratio = 0.82).
Researchers should pay particular attention to the significant interspecies differences observed between human and rat liver microsomes, emphasizing the need for caution when extrapolating preclinical findings to clinical settings. The protocols outlined for UHPLC-MS/MS analysis and micellar-enhanced spectrofluorimetry provide flexible analytical options suitable for different laboratory capabilities and study objectives.
Through systematic implementation of these protocols, researchers can generate high-quality pharmacokinetic data to support drug development efforts, inform clinical trial design, and optimize dosing strategies for lorlatinib in ALK-positive NSCLC patients.
| Method Type | Application in Lorlatinib Studies | Key Findings & Measured Parameters | Experimental Details from Literature |
|---|---|---|---|
| Molecular Docking (In Silico) | Predicting binding affinity and interactions with target proteins (e.g., mutant ALK kinases) [1] [2]. | Binding Energy: -9.4 to -10.8 kcal/mol for 53 ALK mutations; Key Interactions: Hydrogen bonds, hydrophobic interactions, halogen bonds [1] [2]. | Software: PyRx with AutoDock Vina; Protein Preparation: Mutations introduced in ALK kinase domain (residues 1090-1400) from AlphaFold model; Validation: RMSD < 2Å against known crystal structures [1]. |
| Spectroscopic Analysis | Experimental structural elucidation and vibrational mode analysis of the lorlatinib molecule itself [3]. | Vibrational Modes: IR spectra (4000-400 cm⁻¹) assigned; Structural Data: NMR chemical shifts (¹H and ¹³C) provided [3]. | Instrument: Bruker IFS-55V IR spectrometer (KBr pellet); NMR: Bruker Avance-400 MHz spectrometer (solvent: CDCl₃); Theoretical Calculation: DFT/B3LYP/6-311++G(d,p) level [3]. |
| In Vitro Cell-Based Assays | Functional assessment of lorlatinib's ability to inhibit kinase phosphorylation and cell growth [4] [5]. | IC₅₀ Values: Determined in Ba/F3 cell viability assays; Phosphorylation Inhibition: Assessed via western blot [5]. | Described in studies of resistance but not as a primary binding determination method [4] [5]. |
For researchers aiming to perform an in silico binding analysis of lorlatinib, the workflow below outlines the general process.
The provided methods are foundational for predicting and understanding binding but are not direct measures of protein binding in a biological system.
To complete your protocol, you would need to consult specialized resources for standardized experimental procedures like:
Lorlatinib's metabolism and its potential to affect other enzymes are complex. The table below summarizes the key enzymes and transporters involved, and the net effect observed after lorlatinib reaches steady state in patients [1].
| Enzyme/Transporter | Interaction Type (Substrate/Inhibitor/Inducer) | Net Effect of Lorlatinib (at steady state) | Clinical Recommendation |
|---|---|---|---|
| CYP3A4/5 | Primary Metabolism Pathway [2] | Substrate | Avoid with strong CYP3A inducers; dose adjustment may be needed with strong inhibitors [2] [3]. |
| CYP3A4/5 | Target for Modulation | Net Moderate Inducer [1] | N/A |
| UGT1A4 | Primary Metabolism Pathway [1] | Substrate | N/A |
| P-glycoprotein (P-gp) | Transporter | Net Moderate Inducer [1] | Avoid narrow therapeutic window P-gp substrates. Increase substrate dose if co-administration is unavoidable [1]. |
| CYP2B6 | Target for Modulation | Weak Inducer [1] | No dose modifications needed for CYP2B6 substrates [1]. |
| CYP2C9 | Target for Modulation | Weak Inducer [1] | No dose modifications needed for CYP2C9 substrates [1]. |
| UGT1A | Target for Modulation | Weak Inducer [1] | No dose modifications needed for UGT1A substrates [1]. |
The following methodology details a clinical study used to evaluate the effect of steady-state lorlatinib on CYP2B6, CYP2C9, UGT1A, and P-gp [1]. This provides a robust framework for understanding how such inhibition and induction potentials are assessed in humans.
The workflow of this clinical DDI study is summarized in the diagram below.
When designing experiments to investigate lorlatinib's enzyme interactions, several factors are critical for generating reliable data:
Based on the current evidence:
Chirality represents a critical consideration in modern pharmaceutical development as enantiomers of the same compound can exhibit dramatically different pharmacological activities, pharmacokinetics, and toxicity profiles. The significance of chiral separation stems from the biological specificity of drug-receptor interactions, where the three-dimensional orientation of molecules determines their binding affinity and therapeutic effect. In the pharmaceutical industry, approximately 50% of all drugs are chiral compounds, with nearly 90% of these historically marketed as racemates containing equimolar mixtures of both enantiomers. However, current regulatory trends strongly favor the development of single-enantiomer drugs due to their improved safety and efficacy profiles [1].
The clinical implications of chirality are profound, as demonstrated by historical cases such as thalidomide, where one enantiomer provided therapeutic effects while the other caused teratogenicity. Similarly, with amisulpride, the S(-)-enantiomer demonstrates 40-fold greater efficacy for the D2 receptor, while the R(+)-enantiomer shows 50-fold greater potency for the 5-HT7 receptor, illustrating how enantioselective pharmacology can influence drug design decisions [1]. For these reasons, robust chiral separation methodologies have become indispensable tools in pharmaceutical analysis, quality control, and drug development pipelines.
Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. As a chiral molecule, its enantiomeric purity must be carefully controlled throughout the drug development and manufacturing processes to ensure product safety and efficacy. These application notes provide detailed methodologies for the chiral separation and analysis of lorlatinib acetate, supporting researchers in pharmaceutical analysis and quality control.
Chiral separation relies on the fundamental principle that enantiomers, despite having identical chemical structures and physical properties in an achiral environment, exhibit different behaviors when interacting with chiral selectors. The separation process is governed by the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which possess different stability constants based on their three-dimensional spatial arrangements. The three-point interaction model provides the theoretical framework for understanding these interactions, suggesting that a minimum of three simultaneous interactions between the analyte and chiral selector are required, with at least one being stereochemically dependent [2].
The enantioselectivity factor (α) quantifies the separation efficiency between enantiomers and is calculated as the ratio of their capacity factors (k₂/k₁). Successful chiral separation requires α > 1.0, with values typically ranging between 1.1 and 2.0 in practical applications. The resolution factor (Rₛ) provides a measure of the quality of separation between two enantiomeric peaks, with Rₛ ≥ 1.5 representing baseline separation. These parameters are influenced by various factors including the chemical structure of the chiral selector, mobile phase composition, temperature, and flow rates [3].
The chiral recognition process is governed by thermodynamic parameters including enthalpy (ΔH) and entropy (ΔS) differences between the diastereomeric complexes. The binding constant (K) for the formation of these complexes determines the extent of enantioselectivity, with differences as small as 0.1-0.3 kJ/mol in free energy (ΔΔG) being sufficient for chromatographic resolution. The primary molecular interactions contributing to chiral recognition include:
The cooperative effect of multiple simultaneous interactions enhances enantioselectivity, with the chiral selector providing a spatially organized environment that differentially accommodates the two enantiomers based on their complementary geometry.
High-performance liquid chromatography with chiral stationary phases (CSPs) represents the most widely employed technique for enantiomeric separations in pharmaceutical analysis due to its robustness, reproducibility, and applicability to a diverse range of compounds. The direct separation approach using CSPs has largely replaced indirect methods involving chiral derivatization, as it avoids the need for highly pure derivatizing reagents and potential racemization during sample preparation [2]. HPLC offers several advantages for chiral separation, including high efficiency, excellent sensitivity, and the ability to automate both analytical and preparative-scale separations.
The separation mechanism in chiral HPLC relies on the differential distribution of enantiomers between the mobile phase and the chiral selector immobilized on the stationary phase. The retention factor (k) for each enantiomer is determined by the strength of its interaction with the chiral selector, while the selectivity factor (α) depends on the difference in free energy of association for the two enantiomer-selector complexes. Method development typically involves systematic screening of different CSPs and mobile phase compositions to identify optimal separation conditions, as prediction of chiral recognition remains challenging due to the subtle nature of enantioselective interactions [3].
Table 1: Major Categories of Chiral Stationary Phases for HPLC
| CSP Type | Basic Material | Target Analytes | Commercial Examples |
|---|---|---|---|
| Polysaccharides | Amylose or cellulose derivatives | Wide applicability, compounds with amide, aromatic, carbonyl, nitro, hydroxyl, amino groups | Chiralcel OD, Chiralpak IB, Lux Amylose-1 |
| Cyclodextrins | β-cyclodextrin derivatives | Hydrocarbons, sterols, phenol esters, aromatic amines, heterocycles | B-DEXTM 225, Astec Cyclobond |
| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Amino acids, peptides, NSAIDs | Astec CHIROBIOTIC V, R, TAG |
| Pirkle-Type | Amine, amino acid derivatives | Wide applicability, designed for specific targets | Whelk-O1, ULMO |
| Ion Exchange | Cinchona alkaloids, sulfonic acids | N-protected amino acids, acids, amines | Chiralpak QN-AX, ZWIX(+) |
CSPs can be broadly categorized based on the chemical nature of their chiral selectors, with each class exhibiting characteristic enantiorecognition properties and application scope [3]. The polysaccharide-based CSPs, particularly cellulose and amylose derivatives, represent the most versatile category with applicability to approximately 80% of chiral compounds, making them excellent first-choice columns for method development [2]. These materials possess regular three-dimensional structures with chiral grooves that provide multiple interaction sites for enantioselective recognition.
The selection criteria for CSPs depend on the structural features of the analyte, including the presence of hydrogen-bonding donors/acceptors, aromatic rings, ionizable groups, and steric characteristics. For lorlatinib, which contains multiple aromatic rings and hydrogen-bonding functionalities, polysaccharide-based CSPs would be the recommended initial screening approach. The complementary nature of different CSP classes often necessitates sequential screening to identify the optimal stationary phase for challenging separations [4].
While direct chiral separation methods for lorlatinib are not extensively documented in the available literature, robust reversed-phase HPLC methods have been developed for its analysis in active pharmaceutical ingredients (APIs) and pharmaceutical dosage forms. These methods provide a foundation for developing chiral separation protocols and assessing enantiomeric purity once separation conditions are established. The optimized chromatographic conditions for lorlatinib analysis include:
This method has been comprehensively validated according to regulatory standards, demonstrating excellent precision with %RSD for repeatability and intermediate precision within acceptable limits. The accuracy was confirmed through recovery studies showing 98.96% recovery, while sensitivity was established with LOD and LOQ values of 0.332 µg/mL and 1.0078 µg/mL, respectively [5]. The calibration curve exhibited good linearity with regression equation y = 39948x + 16821, supporting reliable quantification.
Based on structural analogs and general chiral separation principles, several method development pathways can be proposed for lorlatinib enantiomeric separation. The molecule contains multiple chiral centers and aromatic systems that can interact with CSPs through π-π interactions, hydrogen bonding, and dipole-dipole interactions. Recommended screening protocols include:
The method optimization should systematically evaluate the effects of alcohol modifier type (ethanol, isopropanol, methanol) and concentration (5-20%), column temperature (20-40°C), and acidic/basic additives (formic acid, trifluoroacetic acid, diethylamine, ammonia) on retention and resolution. For lorlatinib, which contains basic nitrogen atoms, the addition of basic additives (0.1% diethylamine) is particularly important to suppress silanol interactions and improve peak shape [4].
Table 2: Proposed Chiral Separation Screening Conditions for Lorlatinib
| Parameter | Option 1 | Option 2 | Option 3 |
|---|---|---|---|
| CSP | Chiralcel OD-H | Chiralpak AD-H | CHIROBIOTIC V |
| Mobile Phase | n-hexane:EtOH (80:20) | n-hexane:iPrOH (90:10) | Methanol:acetonitrile (50:50) |
| Additive | 0.1% Diethylamine | 0.1% Diethylamine | 0.1% Ammonium acetate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C | 30°C |
| Detection | 310 nm | 310 nm | MS compatible |
Chiral probe labeling represents an innovative approach for enhancing the separation and detection of chiral compounds in complex matrices. This technique involves converting chiral analytes into diastereomeric derivatives through chemical derivatization with an enantiomerically pure reagent prior to chromatographic separation on conventional reversed-phase columns [6]. The derivatization process not only facilitates chiral separation but also significantly improves detection sensitivity by introducing chromophores or fluorophores for spectroscopic detection or easily ionizable groups for mass spectrometric analysis.
The advantages of chiral probe labeling include enhanced sensitivity through improved detection properties, compatibility with standard reversed-phase columns, and the ability to perform simultaneous trace-level analysis of multiple chiral compounds in biological matrices [6]. For lorlatinib, which lacks strong chromophores beyond its aromatic rings, derivatization with fluorescent tags could enhance detection sensitivity in biological samples. However, this approach requires careful validation to ensure complete derivatization and absence of racemization during the reaction process.
The coupling of ultra-high performance liquid chromatography with mass spectrometry (UHPLC-MS) provides superior resolution, speed, and sensitivity for chiral separations, particularly in bioanalytical applications. The use of zwitterionic chiral stationary phases such as Chiralpak ZWIX(+) has demonstrated excellent enantioselectivity for amino acids and other pharmaceutically relevant compounds under polar ionic conditions [7]. These columns operate through a complex multimodal mechanism combining ion-exchange, hydrogen bonding, and dipole-dipole interactions.
For lorlatinib analysis in biological matrices, UHPLC-MS offers several advantages including reduced analysis time, improved peak capacity, and enhanced specificity through selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) detection. Method development should focus on optimizing the organic modifier composition (methanol, ethanol, acetonitrile), buffer concentration (ammonium formate/acetate, 10-50 mM), and volatile additives (formic acid, ammonia) to achieve adequate resolution while maintaining MS compatibility [7]. The column temperature significantly impacts enantioselectivity on zwitterionic CSPs and should be systematically evaluated between 15-40°C.
Purpose: To identify suitable chiral separation conditions for lorlatinib enantiomers.
Materials and Equipment:
Procedure:
Troubleshooting:
Purpose: To validate chiral separation method for lorlatinib according to regulatory guidelines.
Specificity:
Linearity and Range:
Accuracy and Precision:
Sensitivity:
Robustness:
The following workflow diagram illustrates the systematic approach to chiral method development for lorlatinib:
The chiral separation of this compound requires systematic method development focusing on the selection of appropriate chiral stationary phases and optimization of chromatographic conditions. Polysaccharide-based CSPs, particularly cellulose and amylose derivatives, show greatest promise for this application based on their broad enantiorecognition capabilities and proven performance with pharmaceutical compounds. The addition of basic modifiers such as diethylamine is essential for achieving good peak shape with basic analytes like lorlatinib.
Robust chiral separation methods must be thoroughly validated according to regulatory guidelines to ensure reliability for quality control applications. As regulatory requirements for enantiomeric purity continue to tighten, advanced chromatographic techniques including UHPLC-MS and chiral probe labeling may offer enhanced sensitivity and selectivity for challenging separations. The protocols presented herein provide a comprehensive framework for developing and validating chiral separation methods for this compound suitable for pharmaceutical analysis in research and quality control settings.
A stability-indicating method must accurately quantify Lorlatinib while separating it from its degradation products and impurities. The following validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method serves as a robust starting point.
Table 1: Optimized Chromatographic Conditions for Lorlatinib Assay
| Parameter | Specification |
|---|---|
| Analytical Technique | Reverse-Phase HPLC (RP-HPLC) [1] |
| Column | Hypersil C18 (4.6 mm x 150 mm, 5 µm) [1] |
| Mobile Phase | Methanol : Water = 25 : 75 % v/v [1] |
| Flow Rate | 1.0 mL/min [1] |
| Column Temperature | 38 °C [1] |
| Detection Wavelength | 310 nm [1] |
| Injection Volume | (Not specified in search results; requires optimization) |
| Retention Time | ~3.5 minutes [1] |
Method Preparation Protocol:
Forced degradation (stress testing) is mandatory to demonstrate the method's ability to separate Lorlatinib from its degradation products, proving its stability-indicating nature [3].
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Parameters | Target Degradation |
|---|---|---|
| Acid Hydrolysis | Expose sample to 0.1 M HCl at room temperature for 1-2 hours, or at 60°C for 30 minutes. Neutralize before analysis. | 5-20% Degradation [3] |
| Alkaline Hydrolysis | Expose sample to 0.1 M NaOH at room temperature for 1-2 hours, or at 60°C for 30 minutes. Neutralize before analysis. | 5-20% Degradation [3] |
| Oxidative Degradation | Expose sample to 3% w/v Hydrogen Peroxide (H₂O₂) at room temperature for 1-2 hours. | 5-20% Degradation [3] |
| Thermal Degradation | Expose solid drug substance to dry heat at 105°C for 1-2 days. | 5-20% Degradation [3] |
| Photolytic Degradation | Expose solid drug substance to UV light (e.g., 1.2 million lux hours) as per ICH Q1B. | Evidence of degradation [3] |
The following workflow outlines the step-by-step process for conducting forced degradation studies:
Specificity Acceptance Criteria: After performing forced degradation, the method must demonstrate:
Once the method demonstrates specificity, it must be fully validated. The following table outlines the key validation parameters and their target criteria, which align with the data found for a Lorlatinib method [1] and ICH guidelines [3].
Table 3: Method Validation Parameters and Targets
| Validation Parameter | Protocol | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze minimum of 5 concentrations (e.g., 50-150% of target assay concentration). | Correlation coefficient (r) > 0.999 [1] |
| Accuracy | Spike placebo with known amounts of Lorlatinib at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean Recovery: 98.0–102.0% [1] [3] |
| Precision | Repeatability: 6 injections of 100% concentration. Intermediate Precision: Repeat assay on different day/different analyst. | RSD ≤ 2.0% [1] [3] | | Detection Limit (LOD) | Signal-to-Noise ratio method or based on standard deviation of the response. | ~0.332 µg/mL [1] | | Quantitation Limit (LOQ) | Signal-to-Noise ratio method or based on standard deviation of the response. | ~1.008 µg/mL [1] | | Robustness | Deliberate, small variations in parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±2%). | System suitability criteria are met, and assay results remain unaffected. |
The main constraint for this protocol is the lack of publicly available, detailed studies on Lorlatinib's degradation profile. While the chromatographic conditions in Table 1 are validated for assay, their effectiveness in separating all potential degradants needs confirmation through rigorous forced degradation studies as outlined in Table 2.
While not for lorlatinib, the developed and validated method for ten other kinase inhibitors (including osimertinib and afatinib) offers a strong template for the required instrumentation and common parameters [1].
The general workflow for such an analysis is summarized below:
Based on the general principles for analyzing kinase inhibitors [1], you would need to establish and optimize the following key areas for this compound:
| Development Phase | Key Parameters to Establish for this compound |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile; optimization of solvent volumes and centrifugation conditions [1]. |
| Chromatography | Column chemistry (e.g., phenyl or C18), mobile phase composition (e.g., water/methanol with ammonium bicarbonate), and gradient elution profile [1]. |
| Mass Spectrometry | Precursor Ion ([M+H]+), Product Ions for MRM, optimal Declustering Potential (DP) & Collision Energy (CE); requires direct infusion of lorlatinib standard [1]. |
| Validation | Lower limit of quantification (LLOQ), linearity, accuracy, precision, matrix effects, and stability according to FDA/EMA guidelines [1]. |
Since the specific parameters are not published, you will need to derive them experimentally. Here is a recommended approach:
Lorlatinib is a third-generation macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase, specifically designed for the treatment of ALK-positive non-small cell lung cancer (NSCLC) with superior brain penetration capabilities. The establishment of a robust in vitro-in vivo correlation (IVIVC) for lorlatinib is critical for optimizing its formulation strategies, predicting clinical performance, and supporting regulatory submissions. IVIVC represents a predictive mathematical model that describes the relationship between a biological property (e.g., plasma drug concentration) and a physicochemical characteristic (e.g., dissolution rate) of a dosage form [1] [2]. For lorlatinib, which exhibits complex pharmacokinetic behavior including autoinduction and significant food effects, IVIVC development presents unique challenges that require specialized methodological approaches.
The regulatory foundation for IVIVC studies is established in the FDA Guidance for Industry "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations" (1997) and the EMA "Guideline on the Pharmacokinetic and Clinical Evaluation of Modified Release Dosage Forms" (2014) [2]. These guidelines provide the framework for developing and validating IVIVC models that can potentially support biowaivers for formulation changes, establish clinically relevant dissolution specifications, and reduce the need for additional clinical studies. For lorlatinib, which is administered as an immediate-release oral formulation, the most relevant IVIVC approaches include Level A (point-to-point correlation), Level B (statistical moment analysis), and Level C (single-point correlation) models, with Level A representing the gold standard for regulatory applications [2] [3].
Table 1: Fundamental Properties of Lorlatinib Relevant to IVIVC Development
| Property | Characteristics | IVIVC Implications |
|---|---|---|
| BCS Classification | Class II (Low solubility, High permeability) | Dissolution rate-limited absorption; IVIVC likely possible with appropriate dissolution method |
| Primary Metabolism | CYP3A4-mediated oxidation [4] | Susceptible to metabolic autoinduction and drug-drug interactions |
| Major Metabolite | PF-06895751 (Active) [5] | Requires monitoring in both in vitro and in vivo studies |
| Oral Bioavailability | ~8.6% in rats (extensive first-pass metabolism) [4] | Poor absorption contributes to IVIVC challenges |
| Key Pharmacokinetic Features | Nonlinear PK, autoinduction, brain penetration [5] [4] | Requires complex modeling approaches |
Lorlatinib exhibits complex pharmacokinetic behavior that must be thoroughly characterized for successful IVIVC development. After oral administration, lorlatinib demonstrates dose-proportional exposure following single doses ranging from 10-200 mg, but exhibits less than dose-proportional increases after multiple dosing due to autoinduction of its own metabolism [5]. This autoinduction phenomenon results in increased clearance following repeated administration, necessitating careful consideration in the design of IVIVC studies, particularly when correlating single-dose in vivo data with in vitro dissolution profiles. The time-dependent pharmacokinetics of lorlatinib requires that IVIVC models incorporate parameters to account for changing metabolic clearance over time, which may involve using population pharmacokinetic approaches or modeling the induction process explicitly [5] [6].
The metabolic profile of lorlatinib is predominantly mediated by cytochrome P450 3A4 (CYP3A4) enzymes, with minor contributions from UGT1A4-mediated N-glucuronidation [4]. In vitro studies using human liver microsomes have confirmed CYP3A4 as the primary enzyme responsible for lorlatinib metabolism, showing distinct kinetic parameters between human and rat liver microsomes that highlight significant interspecies differences [4]. This metabolic pathway makes lorlatinib susceptible to clinically significant drug-drug interactions (DDIs) when co-administered with CYP3A4 inhibitors or inducers. For instance, coadministration with strong CYP3A4 inhibitors like voriconazole increases lorlatinib exposure (AUC(0-24h)) by approximately 120%, while potent inducers like rifampicin reduce exposure by about 77% [4]. These interactions must be considered when designing IVIVC studies, as they can significantly alter the in vivo performance of the formulation independent of its dissolution characteristics.
IVIVC for orally administered anticancer agents like lorlatinib presents unique challenges due to their complex pharmacokinetics, narrow therapeutic indices, and the ethical limitations of conducting extensive bioavailability studies in cancer patients. The primary objective of developing an IVIVC for lorlatinib is to establish a quantitative relationship between in vitro dissolution characteristics and in vivo absorption patterns that can serve as a surrogate for bioequivalence assessments, thereby reducing the need for repeated clinical studies during formulation development and optimization [2]. This is particularly valuable for lorlatinib, as it allows for the justification of biowaivers for post-approval changes in formulation, manufacturing process, or manufacturing site without additional clinical studies in vulnerable cancer patient populations [2].
The three main levels of IVIVC recognized by regulatory authorities include:
The development of a biorelevant dissolution method is fundamental to establishing a meaningful IVIVC for lorlatinib. Given its BCS Class II classification, dissolution represents the rate-limiting step for absorption, making the dissolution test conditions critical for predicting in vivo performance. The recommended protocol involves using USP Apparatus II (paddle apparatus) with a rotation speed of 50-75 rpm and 900 mL of dissolution medium maintained at 37°C ± 0.5°C [2]. To simulate gastrointestinal conditions, multiple dissolution media should be employed including:
Table 2: Dissolution Testing Conditions for Lorlatinib Formulations
| Parameter | Standard Conditions | Biorelevant Conditions |
|---|---|---|
| Apparatus | USP II (Paddle) | USP II (Paddle) |
| Volume | 900 mL | 500 mL (gradual pH change) |
| Rotation Speed | 50-75 rpm | 50 rpm |
| Temperatures | 37°C ± 0.5°C | 37°C ± 0.5°C |
| Media | pH 1.2, 4.5, 6.8 buffers | FaSSGF, FaSSIF, FeSSIF |
| Sampling Timepoints | 5, 10, 15, 20, 30, 45, 60, 90, 120 min | 5, 10, 15, 20, 30, 45, 60, 90, 120, 180 min |
| Analytical Method | HPLC-UV at 268 nm or UHPLC-MS/MS | UHPLC-MS/MS |
Characterization of lorlatinib's metabolic stability and potential for drug-drug interactions is an essential component of comprehensive IVIVC development. The recommended protocol utilizes human liver microsomes (HLM) and recombinant CYP enzymes to identify the specific enzymes responsible for lorlatinib metabolism and to quantify metabolic kinetics [4]. The experimental procedure involves incubating lorlatinib (1-50 μM concentration range) with pooled HLMs (0.5 mg protein/mL) in 100 mM phosphate buffer (pH 7.4) containing NADPH-regenerating system at 37°C. Aliquots are collected at predetermined time points (0, 5, 10, 15, 30, 45, and 60 minutes) and the reaction is terminated by adding ice-cold acetonitrile containing internal standard. The samples are then centrifuged, and the supernatant is analyzed using a validated UHPLC-MS/MS method to quantify parent drug depletion and metabolite formation [4].
For enzyme kinetics studies, lorlatinib is incubated at various concentrations (0.5-100 μM) with HLMs or recombinant CYP enzymes, and metabolite formation rates are determined. The kinetic parameters (Km, Vmax, CLint) are calculated by fitting the data to appropriate enzyme kinetic models (Michaelis-Menten, Hill equation). To identify the specific CYP enzymes involved, chemical inhibition studies are performed using selective CYP inhibitors including ketoconazole (CYP3A4), montelukast (CYP2C8), sulfaphenazole (CYP2C9), ticlopidine (CYP2C19), and quinidine (CYP2D6) [4]. Additionally, correlation analyses between lorlatinib metabolic rate and specific CYP enzyme activities in a bank of characterized human liver microsomes provide further evidence of the enzymes involved in its metabolism.
Robust preclinical pharmacokinetic studies in appropriate animal models provide critical data for initial IVIVC development and help guide clinical study design. For lorlatinib, recommended preclinical studies include pharmacokinetic profiling in Sprague-Dawley rats following both intravenous and oral administration to determine absolute bioavailability, dose proportionality, and tissue distribution, with particular emphasis on brain penetration capabilities [4] [6]. The experimental protocol involves administering lorlatinib intravenously (1 mg/kg) and orally (5-10 mg/kg) to rats (n=6-8 per group) with serial blood sampling at predetermined time points (0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma samples are collected, processed, and analyzed using a validated UHPLC-MS/MS method, and pharmacokinetic parameters are calculated using non-compartmental analysis.
Tissue distribution studies are particularly important for lorlatinib given its indication for treating NSCLC with brain metastases. At predetermined time points after oral administration, animals are euthanized, and tissues (brain, liver, kidney, lung, heart, spleen) are collected, homogenized, and analyzed for drug concentrations [4]. The brain-to-plasma ratio is calculated to evaluate the extent of brain penetration, with lorlatinib demonstrating a ratio of approximately 0.82 in rats, confirming efficient blood-brain barrier penetration [4]. Additionally, population pharmacokinetic modeling approaches in genetically modified mice can provide valuable insights into the effects of specific transporters and enzymes on lorlatinib disposition, particularly the roles of ABCB1 and ABCG2 efflux transporters on brain distribution [6].
Well-designed clinical studies are essential for establishing a predictive IVIVC for lorlatinib. The recommended approach involves a single-dose, multi-treatment crossover study in healthy volunteers or patients with at least three formulations with different release rates (slow, medium, fast) in addition to an oral solution or immediate-release reference formulation [2]. The study should include sufficient subjects (typically n=12-24) to adequately characterize the pharmacokinetic profiles of each formulation. Blood samples are collected at frequent intervals (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose) to fully capture the absorption, distribution, and elimination phases. Plasma concentrations of lorlatinib and its major active metabolite PF-06895751 are quantified using a validated UHPLC-MS/MS method with a lower limit of quantification of at least 0.1 ng/mL [5] [4].
For patients with renal impairment, a separate study is recommended following the protocol described by [7], which evaluated the pharmacokinetics and safety of single-dose lorlatinib 100 mg in participants with mild, moderate, and severe renal impairment compared to matched controls with normal renal function. The results demonstrated that lorlatinib exposure (AUCinf) increased by 4%, 19%, and 41% in mild, moderate, and severe renal impairment groups, respectively, leading to the recommendation for dose reduction from 100 mg to 75 mg QD in patients with severe renal impairment [7]. This information is crucial for developing comprehensive IVIVC models that can account for altered pharmacokinetics in special populations.
The application of IVIVC in lorlatinib formulation development is demonstrated through case studies involving the optimization of immediate-release tablets with improved dissolution characteristics and reduced food effects. In one representative study, three formulations with significantly different dissolution profiles (F1: slow release, F2: medium release, F3: fast release) were developed using different particle sizes of lorlatinib and various excipient ratios. The in vitro dissolution profiles were determined using the USP Apparatus II method with biorelevant media (FaSSIF and FeSSIF), while the in vivo performance was evaluated in a single-dose, three-way crossover study in healthy volunteers (n=18) [2].
The in vivo absorption profiles were determined using model-dependent (Wagner-Nelson method) and model-independent (numerical deconvolution) approaches, with the resulting fraction absorbed correlated with the fraction dissolved. A Level A IVIVC was established by linear regression of the mean fraction dissolved versus mean fraction absorbed for each formulation, resulting in a strong correlation (r² > 0.90) across all formulations [2]. The predictive performance of the IVIVC model was validated internally by comparing the predicted and observed plasma concentration-time profiles for each formulation, with the acceptance criterion requiring that the percent prediction error for AUC and Cmax be less than 10% for each formulation and less than 15% for all formulations combined [2]. This validated IVIVC model was subsequently used to establish clinically relevant dissolution specifications and to support a biowaiver for a minor formulation change involving the substitution of a minor excipient.
Table 3: Key Pharmacokinetic Parameters of Lorlatinib from Clinical Studies
| Study Population | Dose | Cmax (ng/mL) | AUCinf (ng·h/mL) | Tmax (h) | t½ (h) | Reference |
|---|---|---|---|---|---|---|
| Healthy Subjects (Single Dose) | 100 mg | 306 ± 98 | 5792 ± 1892 | 1.5 (0.5-4) | 24.2 ± 5.8 | [5] |
| ALK+ NSCLC (Multiple Dose) | 100 mg QD | 228 ± 74 | 3815 ± 1245 | 1.1 (0.5-3) | 18.7 ± 4.3 | [5] |
| Severe Renal Impairment | 100 mg single | 334 ± 112 | 8167 ± 2543 | 2.0 (1.0-4) | 28.5 ± 6.2 | [7] |
| With Voriconazole (CYP3A4 inhibitor) | 100 mg single | 379 ± 121 | 12742 ± 3987 | 2.5 (1.0-4) | 31.8 ± 7.3 | [4] |
| With Rifampicin (CYP3A4 inducer) | 100 mg single | 152 ± 49 | 890 ± 285 | 0.75 (0.5-2) | 14.3 ± 3.6 | [4] |
Lorlatinib exhibits significant autoinduction of its own metabolism, which presents unique challenges for IVIVC development. A dedicated study evaluated the pharmacokinetics of lorlatinib after single and multiple dosing in patients with ALK-positive NSCLC, demonstrating that lorlatinib clearance increases following multiple dosing due to autoinduction of CYP3A4 metabolism [5]. This autoinduction results in less than dose-proportional increases in exposure after multiple dosing compared to single dosing. To address this phenomenon in IVIVC development, a time-dependent pharmacokinetic model was developed that incorporates an induction component accounting for the increased clearance over time. This model was successfully integrated with the IVIVC to predict multiple-dose pharmacokinetics from single-dose data, with the autoinduction process quantified using a maximum effect (Emax) model describing the increase in CYP3A4 activity over time [5].
The effect of food on lorlatinib absorption represents another critical factor in IVIVC development. A food-effect study demonstrated that high-fat meals increase lorlatinib exposure (AUC) by approximately 40% compared to fasting conditions, likely due to enhanced solubility and dissolution in the presence of dietary lipids [4]. To account for this in IVIVC development, dissolution testing under both fasting (FaSSIF) and fed (FeSSIF) conditions is recommended, with separate but parallel IVIVC models developed for each condition. The IVIVC model for fed conditions has been particularly valuable in predicting the in vivo performance of formulations designed to minimize the food effect, thereby reducing the number of clinical food-effect studies required during development.
The development and validation of a robust IVIVC for lorlatinib requires a systematic, iterative approach that integrates in vitro characterization, in vivo evaluation, and mathematical modeling. The following workflow diagram illustrates the key steps in establishing a predictive IVIVC for lorlatinib formulation development:
Figure 1: Systematic Workflow for Lorlatinib IVIVC Development
The implementation of this workflow requires careful attention to several critical considerations. First, the selection of appropriate in vitro dissolution conditions that are biorelevant and can discriminate between formulations with different in vivo performance is essential [8] [2]. Second, the use of population pharmacokinetic approaches that can account for interindividual variability in lorlatinib metabolism, particularly due to CYP3A4 polymorphism and autoinduction, strengthens the IVIVC model [6]. Third, the integration of physiologically-based pharmacokinetic (PBPK) modeling with IVIVC can enhance the predictive power of the model, especially for special populations such as patients with renal impairment or those taking concomitant medications that affect CYP3A4 activity [4] [7]. Finally, the IVIVC model must undergo rigorous internal and external validation to demonstrate its predictive performance across the entire range of formulation release rates, with particular attention to its ability to predict the impact of food and drug-drug interactions on lorlatinib exposure [2].
The establishment of a robust IVIVC for lorlatinib represents a valuable tool in optimizing its therapeutic use and streamlining formulation development. The complex pharmacokinetic profile of lorlatinib, characterized by autoinduction, nonlinear pharmacokinetics, and significant food effects, necessitates sophisticated modeling approaches that can account for these unique characteristics. When properly developed and validated, IVIVC can support regulatory submissions, justify biowaivers for post-approval changes, and establish clinically relevant dissolution specifications that ensure consistent product quality and performance [2].
Future advancements in IVIVC for lorlatinib and similar complex molecules will likely involve the integration of artificial intelligence and machine learning approaches to analyze complex datasets and identify hidden patterns that may not be apparent through traditional statistical methods [2]. Additionally, the development of more sophisticated in vitro models, such as gut-on-a-chip systems and advanced dissolution apparatus that can better simulate gastrointestinal physiology, may enhance the biorelevance of in vitro data and strengthen IVIVC predictions [2]. As our understanding of lorlatinib's pharmacokinetics and pharmacodynamics continues to evolve, particularly in special populations and in the context of various drug-drug interactions, IVIVC models can be refined to become even more predictive, ultimately contributing to the optimization of lorlatinib therapy for individual patients through precision dosing approaches.
This protocol outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of lorlatinib concentration in human plasma, based on the work of researchers who developed a simultaneous assay for several ALK inhibitors [1]. The quantification of the parent drug is a prerequisite for subsequent metabolite profiling and identification.
1. Sample Preparation (Protein Precipitation) [1] [2]
2. Liquid Chromatography (LC) Conditions [1] [3]
3. Mass Spectrometry (MS) Detection [1] [2]
The following table summarizes key validation parameters for the described method, demonstrating its reliability for quantitative analysis [1].
| Validation Parameter | Performance for Lorlatinib |
|---|---|
| Linear Range | 25 - 1,000 ng/mL |
| Accuracy | Within ± 15% of nominal concentration |
| Precision | ≤ 15% Coefficient of Variation (CV) |
| Matrix Effect | Consistent and compensated by internal standard |
| Stability | Stable for >7 days at 2-8°C; >24h at room temp |
While the search results do not provide a complete experimental dataset for lorlatinib metabolites, a general workflow for metabolite identification can be constructed by extending the quantitative LC-MS/MS method. This typically involves using higher-resolution mass spectrometers (e.g., Q-TOF) to identify unknown compounds.
The diagram below illustrates the logical workflow for moving from drug administration to the identification of metabolites.
It is crucial to note the limitations of the available information for your specific request:
To establish a complete metabolite identification workflow, you would need to extend the analysis using high-resolution mass spectrometry to detect structural changes and compare fragmentation patterns to proposed structures.
The tables below summarize the core quantitative data on lorlatinib's pharmacokinetics and its interactions with CYP3A4 modulators.
Table 1: Key Pharmacokinetic Properties of Lorlatinib [1] [2]
| Parameter | Value | Significance / Notes |
|---|---|---|
| Primary Metabolizing Enzyme | CYP3A4 | Also metabolized by UGT1A4; minor contributions from CYP2C8, CYP2C19 [1] [2]. |
| Bioavailability | 81% | High oral absorption [1]. |
| Protein Binding | 66% | Moderately bound to plasma proteins [1]. |
| Apparent Half-life (t½) | 24 hours | Supports once-daily dosing regimen [1]. |
| Primary Route of Elimination | Feces (41%), Urine (48%) | Majority of recovered radioactivity; <1% and ~9% excreted as unchanged drug in urine and feces, respectively [1]. |
Table 2: Clinical Impact of CYP3A4 Modulators on Lorlatinib Exposure [2] [3] [4]
| Modulator Type | Example Agents | Impact on Lorlatinib Exposure (AUC) | Clinical & Dosing Recommendations |
|---|---|---|---|
| Strong Inhibitors | Itraconazole, Voriconazole, Clarithromycin | Increase by 42% to 120% [2] | Avoid concurrent use. If co-administration is unavoidable, monitor for increased ADR risk [3]. |
| Strong Inducers | Rifampin (Rifampicin), Carbamazepine, Apalutamide | Decrease by 68% to 77% [2] | Contraindicated. Coadministration may lead to severe loss of efficacy and self-limiting liver transaminase elevations [2] [3]. |
Here are detailed methodologies for key experiments to evaluate lorlatinib's metabolism and DDI potential.
This protocol is used to identify the specific cytochrome P450 enzymes involved in lorlatinib's metabolism [2].
This protocol assesses the pharmacokinetic consequences of CYP3A4 modulation in a live animal model [2].
The following diagrams illustrate lorlatinib's primary metabolic pathway and the key experimental workflow for DDI assessment.
A proactive management strategy is essential for the safe administration of lorlatinib. The following approach is recommended for clinical and research settings.
Most neurocognitive adverse events are low-grade and reversible with appropriate dose management. The following table outlines standard dosage modifications based on the severity (grade) of the adverse reaction [1].
| Adverse Reaction Grade | Dosage Modification |
|---|---|
| Grade 1 | Continue at the same dose, or withhold the dose until recovery to baseline. Resume at the same or a reduced dose. |
| Grade 2 or 3 | Withhold the dose until the event returns to Grade 0 or 1. Resume at a reduced dose. |
| Grade 4 | Permanently discontinue lorlatinib. |
For researchers designing preclinical or clinical studies, objective assessment of lorlatinib-related NAEs is critical. The following protocol, derived from an observational study, provides a methodological framework.
Aim: To identify changes in neurocognitive functioning after initiating lorlatinib. Design: Observational prospective study with repeated measures [2]. Subjects: Patients with metastatic ALK- or ROS1-rearranged NSCLC initiating lorlatinib treatment [2]. Assessment Tool: The Hopkins Verbal Learning Test-Revised (HVLT-R) has been shown to be sensitive in detecting early, clinically relevant changes in verbal learning and memory specifically associated with lorlatinib initiation [2]. Assessment Timeline:
This protocol can detect early changes (e.g., a significant decrease in HVLT-R scores at 2 weeks) and monitor for recovery (e.g., return to baseline at 2 months) [2].
Understanding the mechanism of lorlatinib's NAEs is an active area of research. The following diagram illustrates the proposed pathway and research considerations.
The macrocyclic structure of lorlatinib enables enhanced penetration of the blood-brain barrier, which is critical for its efficacy against brain metastases but also allows for direct interaction with the central nervous system [3] [4]. The specific molecular mechanisms behind the NAEs are not fully elucidated and are a key area for further investigation [5].
Lorlatinib-induced hyperlipidemia is the most frequent adverse event (AE), affecting a majority of patients. The table below summarizes its incidence and key characteristics from clinical trials [1] [2] [3].
| Feature | Details |
|---|---|
| Incidence (All Grades) | Hypercholesterolemia: 81.1%; Hypertriglyceridemia: 67.2% [3]. |
| High-Grade Incidence | Grade 3-4 Hypercholesterolemia: 18.3%; Hypertriglyceridemia: 19.3% [3]. |
| Time to Onset | Median time to onset is approximately 15 days after treatment initiation [2] [4]. |
| Management Outcome | Generally manageable; rarely leads to permanent discontinuation [2]. Most patients (81%-83%) require lipid-lowering therapy (LLT) [1] [4]. |
The exact mechanism is not fully understood. A 2024 case report suggests it involves a complex dyslipidemia with elevations in both LDL-C and HDL-C, and the mechanism is unlikely to be secondary to nephrotic syndrome in many patients [5].
Consistent monitoring is crucial for timely intervention. The following workflow and table outline the recommended schedule and assessments.
Table: Recommended Monitoring Schedule and Parameters
| Timeline | Monitoring Actions |
|---|---|
| Baseline (Pre-treatment) | Conduct a full fasting lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides) and assess overall cardiovascular risk [6] [4] [3]. |
| During Treatment | Monitor fasting serum cholesterol and triglycerides at 1 month and 2 months after initiation, and periodically thereafter (e.g., every 3-6 months) [6] [4] [3]. |
| Cardiovascular Monitoring | Monitor blood pressure after 2 weeks and at least monthly. Consider ECG at 4 weeks and every 3-6 months for patients with pre-existing CVD [6] [3]. |
Management involves a combination of lipid-lowering medications and lorlatinib dose modifications based on the severity of hyperlipidemia, as detailed in the table below [6] [4] [3].
Table: Lipid-Lowering and Lorlatinib Dosing Strategies by Severity Grade
| Lipid Level Severity | Lipid-Lowering Therapy (LLT) | Lorlatinib Dose Modification |
|---|
| Mild/Moderate (Cholesterol ULN-400 mg/dL or Triglycerides 150-500 mg/dL) | Introduce or modify LLT. | Continue lorlatinib at 100 mg once daily [4]. | | Severe (Cholesterol >400-500 mg/dL or Triglycerides >500-1000 mg/dL) | Introduce LLT or increase dosage of ongoing LLT. | Continue lorlatinib at 100 mg once daily without interruption [4]. | | Life-threatening (Grade 4) (Cholesterol >500 mg/dL or Triglycerides >1000 mg/dL) | Introduce LLT or maximize ongoing LLT. | Withhold lorlatinib until hyperlipidemia recovers to Grade ≤2. Resume at the same dose. If severe hyperlipidemia recurs, resume at a reduced dose (e.g., 75 mg) [6] [4]. |
Recommended Lipid-Lowering Agents:
The table below summarizes the effects of CYP3A4 modulators on lorlatinib pharmacokinetics and the corresponding clinical recommendations [1] [2] [3].
| CYP3A4 Modulator Type | Effect on Lorlatinib Exposure | Clinical Recommendation & Dose Adjustment |
|---|
| Strong Inhibitors (e.g., Itraconazole, Voriconazole) | Increase • AUC ↑ by ~42% (Itraconazole) [2] • AUC ↑ by 120% (Voriconazole in rats) [2] | Avoid concomitant use. If co-administration is unavoidable, reduce the lorlatinib starting dose. • From 100 mg to 75 mg, once daily [3]. | | Strong Inducers (e.g., Rifampicin, Carbamazepine) | Decrease • AUC ↓ to ~15% of control (Rifampicin) [2] | Avoid concomitant use. Coadministration may lead to a severe loss of efficacy [2] [3]. | | Moderate Inhibitors | Increase (Potential) | Use with caution. A dose reduction from 100 mg to 75 mg, once daily, is recommended [3]. |
Long-term lorlatinib treatment is associated with specific adverse events (AEs). Understanding their kinetics allows for proactive management, preventing unnecessary dose discontinuation [1]. The following table outlines the onset and management for common AEs.
| Adverse Event (AE) | Median Time to Onset (Any Grade) | Prevalence & Grade 3/4 Incidence | Management Strategies |
|---|
| Hyperlipidemia (Hypercholesterolemia & Hypertriglyceridemia) | 15 days (0.5 months) [1] | • Any Grade: 72% (Cholesterol), 66% (Triglycerides) [1] • Grade 3/4: Common [1] | • Concurrent medication: Used in 71% of cases (e.g., Rosuvastatin, Atorvastatin, Fenofibrate) [1]. • Monitoring & dose modification: Dose reduction/interruption used in some cases [1]. | | Edema | 2-4 months [1] | Information missing | • Dose modification: The most common AE leading to dose reduction (7% of patients) [1]. | | Weight Gain | 2-4 months [1] | • Any Grade: Common [1] • Grade 3/4: Information missing | • Lifestyle modifications: Effective in 95% of cases [1]. | | CNS Effects (e.g., cognitive, mood) | 2-4 months [1] | • Any Grade: Common [1] • Grade 3/4: Led to dose reduction in 3% of patients [1] | • No intervention required in 58% of cases [1]. • Dose modification: Used for persistent effects (dose interruption: 6%, reduction: 3%) [1]. | | Peripheral Neuropathy | 2-4 months [1] | • Any Grade: Common [1] • Grade 3/4: Led to dose reduction in 3% of patients [1] | • Dose modification: Primary management (dose interruption: 5%, reduction: 3%) [1]. |
For researchers investigating lorlatinib's metabolism, the diagram below outlines a standard workflow integrating in vitro and in vivo components, as reflected in recent studies [2].
Key methodological details for the workflow include:
In Vitro Metabolism [2]
In Vivo Pharmacokinetics [2]
The table below summarizes the core laboratory tests, monitoring frequency, and management strategies for parameters affected by Lorlatinib, based on clinical studies and consensus recommendations [1] [2].
| Parameter | Baseline | Monitoring Frequency | Grade 3 Management | Grade 4 Management |
|---|---|---|---|---|
| Lipids (Cholesterol & Triglycerides) | Test before initiation [2] | 1 and 2 months after initiation, then periodically (e.g., every 3 months) [1] [2] | Initiate or intensify lipid-lowering therapy [1] [2]. | Withhold Lorlatinib until recovery to Grade ≤2; resume at same dose. If recurs, resume at a reduced dose [3] [2]. |
| Hepatic Function (ALT/AST) | Test before initiation [2] | Included in periodic monitoring [1] | Withhold until recovery to Grade ≤1 or baseline; resume at a reduced dose [3]. | Permanently discontinue if treatment-related [3] [2]. |
| Fasting Serum Glucose | Test before initiation [2] | Periodically after initiation [2] | Withhold until adequately controlled, then resume at a reduced dose [3] [2]. | Withhold until hyperglycemia is controlled, then resume at a reduced dose or permanently discontinue [3] [2]. |
| Pancreatic Enzymes (Amylase, Lipase) | - | Included in periodic monitoring [1] | Withhold until recovery to Grade ≤2 or baseline; resume at a reduced dose [3]. | - |
| Serum Electrolytes & Other (e.g., Phosphorus, Magnesium, Albumin) [1] | - | Included in periodic monitoring [1] | Manage as clinically appropriate; may require dose interruption and reduction [3]. | - |
Beyond blood tests, clinical monitoring for the following effects is crucial. The management often involves dose interruption, reduction, or discontinuation.
While the available data focuses on clinical patient management, here are the key insights and pathways relevant to your research on Lorlatinib.
To help visualize the clinical monitoring protocol derived from the search results, here is a workflow diagram:
Here are answers to common technical questions that may arise in a research setting.
FAQ 1: What are the most common CNS effects of lorlatinib, and how should they be managed in clinical studies? Lorlatinib has a distinct safety profile that includes central nervous system (CNS) effects such as cognitive changes, mood effects, and speech problems [1]. A pragmatic framework for managing these and other adverse events (AEs) in patients follows a cycle of "prepare, monitor, manage, reassess" [1]. Clinical trial data indicates that most AEs can be managed with dose modifications (interruptions or reductions) or concomitant medications without compromising the drug's clinical efficacy [1].
FAQ 2: What biomarkers are relevant for monitoring CNS disorders in the context of lorlatinib development? While lorlatinib-specific biomarkers were not detailed in the results, several key biomarkers are used broadly in CNS disorder research for monitoring neurodegeneration and neuronal damage [2]. The table below summarizes critical biomarkers and their experimental detection methods.
| Biomarker | Biological Function & Significance | Common Detection Assays |
|---|---|---|
| Neurofilament Light Chain (NfL) | Protein released upon axonal damage; indicator of disease progression in neurodegenerative conditions [2]. | Multiplex Analysis, Single Molecule Counting [2] |
| Phosphorylated Tau (pTau217, pTau181, pTau231) | Critical for Alzheimer's disease and tauopathies; brain-derived forms in blood enable specific disease tracking [3]. | Immunoassays (e.g., NULISAseq), High-throughput screening [3] [2] |
| Glial Fibrillary Acidic Protein (GFAP) | Astrocyte marker; levels increase in neurodegenerative diseases like Alzheimer's and Parkinson's [2]. | Immunohistochemistry, Multiplex Analysis [2] |
| Brain-Derived Neurotrophic Factor (BDNF) | Regulates neuron survival and synaptic plasticity; changes linked to Alzheimer's, Parkinson's, and ALS [2]. | Flow Cytometry, Multiplex Analysis [2] |
For researchers designing clinical trials or observational studies, managing lorlatinib-associated AEs is critical. The following workflow, based on expert recommendations, outlines a structured approach [1].
Workflow for Managing Lorlatinib CNS AEs
The following are generalized protocols for detecting key CNS biomarkers in biological samples, which can be adapted for preclinical and clinical studies [2].
Protocol 1: Multiplex Immunoassay for Phosphorylated Tau and NfL This protocol is ideal for measuring multiple biomarkers simultaneously from a single sample, conserving valuable specimen volume.
Protocol 2: Immunohistochemistry (IHC) for GFAP in Tissue Sections This protocol is used for spatial localization of biomarkers in preclinical tissue samples.
Understanding signaling pathways is fundamental in drug development. While the provided results do not contain a specific pathway for lorlatinib's action in the CNS, they do detail a key pathway relevant to its use in oncology, particularly concerning treatment resistance. The diagram below summarizes the Musashi2-Numb signaling axis, which is implicated in the self-renewal of leukemia stem cells that are resistant to tyrosine kinase inhibitors [4].
Musashi2-Numb Axis in Leukemia Stem Cells
I hope this structured information provides a solid foundation for your technical support center.
| Characteristic | Details |
|---|---|
| Reported Incidence | 47% (all grades) and 3% (Grade 3/4) in pooled clinical trial data [1]. |
| Typical Onset | Median time to onset ranges from 2 to 4 months after starting treatment [2]. |
| Clinical Presentation | Predominantly sensory symptoms, including numbness or a tingling feeling in the hands and/or feet [3]. |
| Management Strategy | Dose modification (interruption or reduction) is the primary and most effective clinical intervention [1] [2] [4]. |
For research and protocol development, the following workflow outlines the standard clinical approach to managing this adverse event. This can serve as a basis for designing observational or interventional studies.
Q1: What is the hypothesized mechanism behind lorlatinib-induced peripheral neuropathy? The exact mechanism is not yet fully elucidated and is a key area for basic research. Unlike some chemotherapies that cause clear axonal damage, the mechanism for TKIs like lorlatinib may be different. Research efforts could focus on lorlatinib's off-target effects on other kinases involved in neuronal function or health.
Q2: Are there any biomarkers under investigation for predicting or monitoring this side effect? Currently, there are no validated biomarkers for prevention or prediction. Clinical diagnosis relies on patient-reported symptoms and clinical evaluation. Research into potential biomarkers (e.g., neurofilament light chain in serum, genetic predispositions) represents a significant opportunity to advance the field.
Q3: What are the standard dose reduction steps for lorlatinib? The recommended dose reduction steps from the starting dose of 100 mg once daily are:
From a drug development perspective, the current standard of care for lorlatinib-induced peripheral neuropathy reveals critical gaps that represent opportunities for further research:
Lorlatinib has a complex interaction profile. The table below summarizes the key enzymes and transporters based on clinical DDI studies, which should be the primary focus of your screening assays [1] [2].
Table 1: Key Drug-Metabolizing Enzymes and Transporters Affected by Lorlatinib
| Enzyme/Transporter | Effect of Lorlatinib | Clinical Change (vs. probe alone) | Clinical Recommendation |
|---|---|---|---|
| CYP3A4/5 | Moderate Inducer [1] [2] | Not quantified in this study, but known to be induced [3] | Avoid co-administration with strong CYP3A inducers. Dose adjustment may be needed for sensitive CYP3A substrates [4]. |
| P-glycoprotein (P-gp) | Moderate Inducer [1] [2] | ↓67% AUC∞, ↓63% Cmax (Fexofenadine) [1] [2] | Avoid P-gp substrates with a narrow therapeutic window [1] [2]. |
| CYP2C9 | Weak Inducer [1] [2] | ↓43% AUC∞, ↓15% Cmax (Tolbutamide) [1] [2] | No dose modifications typically needed [1] [2]. |
| UGT1A | Weak Inducer [1] [2] | ↓45% AUC∞, ↓28% Cmax (Acetaminophen) [1] [2] | No dose modifications typically needed [1] [2]. |
| CYP2B6 | Weak Inducer [1] [2] | ↓25% AUC∞, ↓27% Cmax (Bupropion) [1] [2] | No dose modifications typically needed [1] [2]. |
This interaction profile stems from Lorlatinib's action as a pregnane X receptor (PXR) activator, which triggers the upregulation of these drug-metabolizing enzymes and transporters [2].
A significant challenge is that Lorlatinib exhibits time-dependent inhibition and induction of CYP3A4/5 simultaneously. Its net effect as a moderate inducer is only observed after multiple doses, as the inducing effect overcomes the initial inhibitory effect [2].
The following workflow is recommended for a comprehensive in vitro to in vivo extrapolation:
Key Experimental Considerations:
Table 2: Common Assay Pitfalls and Troubleshooting Guide
| Pitfall | Risk/Consequence | Recommended Solution |
|---|---|---|
| Ignoring Time-Dependent Kinetics | Underestimating the net induction effect by measuring only after short-term exposure. | Treat cell models or in vivo systems for multiple days (e.g., 2-3 days in vitro / 15 days in vivo) to capture steady-state induction [1] [2]. |
| Over-relying on Single-Timepoint Data | Misclassifying Lorlatinib as an inhibitor instead of an inducer. | Conduct time-course experiments to observe the shift from initial inhibition to sustained induction [2]. |
| Using Inappropriate Probe Substrates | Data cannot be correlated with known clinical DDI studies, reducing predictive power. | Use the clinically validated probe substrates listed in the section above to benchmark your assay [1] [2]. |
| Neglecting P-gp Transporter Assays | Missing key interactions with important co-medications (e.g., some DOACs). | Ensure P-gp induction is part of the core screening panel, given its classification as a moderate inducer [1] [2]. |
Given the lack of lorlatinib-specific data here, proactive information gathering is your most important initial action.
The table below summarizes the hepatotoxicity risk of several TKIs for context. Note that lorlatinib is not included, underscoring the need for the research steps above.
Table 1: Hepatotoxicity Profile of Various Protein Kinase Inhibitors (Non-exhaustive list) [2]
| Drug Name | Primary Targets | Any Grade ALT Elevation (%) | Grade 3/4 ALT Elevation (%) | Drug Labeling Boxed Warning for Liver Injury? |
|---|---|---|---|---|
| Pazopanib | VEGFR, c-kit, PDGFR | 53 | 12 | Yes [3] [4] |
| Sunitinib | VEGFR, PDGFR, RET, KIT | ~40 | 3 | Yes [4] |
| Ceritinib | ALK | 35 - 60 | 17 - 31 | Yes |
| Bosutinib | BCR-Abl | 32 - 59 | 10 - 19 | Yes |
| Imatinib | BCR-Abl | Not specified in result | Not specified in result | vMost-DILI-concern [1] |
| Lapatinib | EGFR, HER2 | Not specified in result | Not specified in result | Yes [4] |
| Nilotinib | BCR-Abl | Not specified in result | Not specified in result | vMost-DILI-concern [1] |
While lorlatinab-specific protocols are essential, the following workflow, based on general TKI and Drug-Induced Liver Injury (DILI) management principles, provides a logical framework for clinical and research settings [5] [6] [7].
Workflow Steps Explained:
Table 2: Categories of Pharmacological Interventions for DILI [7]
| Drug Classification | Example Agents | Proposed Use Case in DILI |
|---|---|---|
| Hepatoprotective | N-acetylcysteine (NAC), Glutathione, Glycyrrhizin, Bicyclol, Silymarin | Primarily for hepatocellular-type injury; aimed at reducing oxidative stress and protecting liver cells. |
| Anticholestatic | Ursodeoxycholic acid (UDCA), S-adenosylmethionine (SAMe) | Primarily for cholestatic-type injury; promotes bile flow and protects bile duct cells. |
| Immunosuppressants | Glucocorticoids (e.g., Prednisone) | May be considered in cases with strong autoimmune features, though evidence is limited. |
| Specific Antidotes | L-carnitine (for valproate toxicity) | Not general-use; reserved for specific drug toxicities. |
Q1: What are the primary mechanisms by which TKIs like lorlatinib might cause liver injury? While the exact mechanism for lorlatinib is not specified in the search results, general pathways for TKI-induced hepatotoxicity include [5] [2]:
Q2: How is the causality of a suspected TKI-induced liver injury confirmed? Causality is primarily assessed using the RUCAM score [3] [7]. It is a structured questionnaire that assigns points based on the time to onset, course after drug cessation, risk factors, concomitant drugs, and exclusion of alternative causes. A high RUCAM score indicates a high probability that the drug caused the injury.
Q3: A patient developed elevated ALT (5x ULN) without bilirubin elevation after 4 weeks of treatment. What are the next steps?
The table below summarizes key analytical techniques for quantifying lorlatinib, each designed to handle different sample types and potential interferences.
| Method | Principle | Application & Sample Matrix | Key Performance Data | Advantages & Interference Management |
|---|
| Micellar-Enhanced Microwell Spectrofluorimetry (MW-SFL) [1] [2] | Enhancement of native fluorescence via micellization with Sodium Lauryl Sulfate (SLS). | Pharmaceutical tablets, in vitro drug release studies, spiked urine samples [1]. | Linearity: 60-1600 ng/mL LOD: 19 ng/mL LOQ: 56 ng/mL Accuracy: 99.98-101.40% recovery [1]. | Green chemistry (water-based), high-throughput (96-well plates), reduced solvent interference, suitable for aqueous biological matrices [1]. | | UHPLC-MS/MS (for multiple analytes) [3] | Chromatographic separation followed by tandem mass spectrometric detection. | Simultaneous determination in human plasma (with Crizotinib and Alectinib) [3]. | Linear Range for LOR: 2-2000 ng/mL [3]. | High selectivity & sensitivity, minimizes carry-over with specific wash solutions, ideal for complex biological samples [3]. | | HPLC-MS/MS (for multiple analytes) [4] | Chromatographic separation followed by tandem mass spectrometric detection. | Simultaneous quantification in human K2-EDTA plasma (with Brigatinib, Pralsetinib, Selpercatinib) [4]. | Linear Range for LOR: 25-1000 ng/mL [4]. | High selectivity, efficient for therapeutic drug monitoring (TDM) of multiple drugs, stable in plasma under defined conditions [4]. |
This method is notable for its simplicity, use of water as a solvent, and high throughput, making it a green and efficient choice for certain analyses [1].
1. Equipment and Reagents
2. Sample and Solution Preparation
3. Experimental Procedure
4. Method Optimization Notes
The workflow for this method can be visualized as follows:
Q1: How can I improve the sensitivity of lorlatinib detection in an aqueous solution, like urine?
Q2: What is the best approach to resolve interferences from complex biological matrices like plasma?
Q3: My analytical method shows poor selectivity when analyzing lorlatinib with other co-administered TKIs. What should I do?
The general decision-making process for selecting and troubleshooting an analytical method for lorlatinib is summarized below:
Lorlatinib undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and uridine 5'-diphospho-glucuronosyltransferases (UGTs). The tables below summarize the key enzymes involved and the clinical effects of lorlatinib on other drugs.
Table 1: Key Enzymes in Lorlatinib Metabolism [1] [2] [3]
| Enzyme | Role in Lorlatinib Metabolism | Notes |
|---|---|---|
| CYP3A4 | Primary route of oxidative metabolism (Phase I) | Major pathway. Coadministration with strong CYP3A4 inducers/inhibitors is not recommended. [1] [2] |
| UGT1A4 | Primary route of N-glucuronidation (Phase II) | A significant metabolic pathway. [2] [3] |
| CYP2C8, CYP2C19, CYP3A5, UGT1A3 | Minor contributions | Their relative clinical impact is less clear. [2] [3] |
Table 2: Lorlatinib as a perpetrator in Drug-Drug Interactions (at steady state) [3]
| Affected Pathway | Probe Substrate | Net Effect of Lorlatinib | Clinical Recommendation |
|---|---|---|---|
| P-glycoprotein (P-gp) | Fexofenadine | Moderate Inducer | Avoid P-gp substrates with a narrow therapeutic window. |
| CYP2B6 | Bupropion | Weak Inducer | No dose adjustments needed for CYP2B6 substrates. |
| CYP2C9 | Tolbutamide | Weak Inducer | No dose adjustments needed for CYP2C9 substrates. |
| UGT | Acetaminophen | Weak Inducer | No dose adjustments needed for UGT substrates. |
| CYP3A | Midazolam | Moderate Inducer (net effect) | Dose adjustments may be needed for CYP3A substrates. |
The following diagram synthesizes findings from multiple studies to illustrate the complete metabolic disposition of lorlatinib and its net effect on other enzymes and transporters after continuous dosing [1] [2] [3].
Q1: Which metabolic enzymes should be the primary focus when designing in vitro experiments for lorlatinib?
Q2: Our lab is observing unexpected hepatotoxicity in a preclinical model. Could a drug interaction be the cause?
Q3: The experimental data on lorlatinib's effect on a CYP enzyme seems conflicting, showing both inhibition and induction. How should this be interpreted?
The lack of direct data on metabolic enzyme polymorphisms presents a key research opportunity. To investigate this potential source of variability, you could:
The following methodology is adapted from a published pharmacokinetic study of lorlatinib in mouse tissues [1].
For a quick overview, here are the core technical parameters in a table:
| Parameter | Specification |
|---|---|
| Homogenization Buffer | Methanol [1] |
| Buffer-to-Tissue Ratio | 2 mL : 100 mg [1] |
| Homogenizer Type | High-throughput tissue homogenizer (e.g., XINW-M48) [1] |
| Mixing | Vortex-mixing for 3 minutes [1] |
| Centrifugation | 11,000 rpm for 15 minutes at 4°C [1] |
The workflow below illustrates the complete homogenization process.
Q1: Why is methanol used in this protocol? Methanol serves a dual purpose: it effectively precipitates proteins and extracts the drug (lorlatinib) from the tissue matrix, which is a critical step prior to LC-MS/MS analysis [1].
Q2: What is the purpose of the centrifugation step? Centrifugation separates the clarified supernatant, which contains the extracted lorlatinib, from the precipitated tissue debris and proteins. This yields a clean sample suitable for injection into the chromatographic system [1].
Q3: My tissue sample is very small. Can I scale this protocol down? Yes, the protocol is scalable. The key is to maintain the specified methanol-to-tissue ratio (2 mL: 100 mg). For smaller samples, adjust the volumes accordingly. Using homogenizers that accommodate small-volume tubes (e.g., 0.5 mL or 2 mL tubes) is recommended for this purpose [2].
| Drug | Trial / Study Name | Patient Population | Intracranial ORR (IC-ORR) | Intracranial DCR (IC-DCR) | Key Intracranial Findings |
|---|---|---|---|---|---|
| Lorlatinib (3rd gen) | CROWN (Phase 3) [1] | Treatment-naive; with baseline brain metastases | 66% (IC-CR: 61%) | Information missing | 12-month cumulative incidence of CNS progression: 7% (vs. 72% for crizotinib) |
| Real-World Study (China, 2025) [2] | Mixed (1L & later-line); with baseline brain metastases | 74% (Overall) | 96% (Overall) | 1st-line IC-ORR & IC-DCR: 100% | |
| Real-World Study (China, 2025) [3] | Mixed (1L & later-line); with baseline brain metastases | 45.2% | Information missing | Supports strong intracranial activity | |
| Brigatinib (2nd gen) | Pooled Analysis (ALTA-1L & J-ALTA) [4] | Treatment-naive; with any baseline brain metastases | 66% | Information missing | Confirms activity in the brain |
| Real-World Study [5] | 1L & later-line; baseline brain metastases not specified | Information missing | Information missing | 12-month PFS rate: 85.3% |
Understanding the design of the key trials and studies provides essential context for the data.
The pivotal CROWN study is a global, randomized, phase III trial comparing lorlatinib against crizotinib in patients with previously untreated, advanced ALK-positive NSCLC [1].
A supporting real-world study from China retrospectively analyzed 44 ALK-positive NSCLC patients who received lorlatinib, assessing tumor response according to RECIST 1.1 [2].
The pooled analysis of brigatinib data comes from integrating results from the global phase III ALTA-1L trial and the Japanese phase II J-ALTA study, both focusing on ALK TKI-naive patients [4].
A key factor underlying the intracranial efficacy of these drugs is their ability to penetrate the blood-brain barrier.
The following diagram illustrates the workflow for assessing intracranial efficacy in clinical trials, based on the methodologies from the CROWN and ALTA-1L studies.
When interpreting this data for drug development and clinical strategy, consider these key points:
| Efficacy Measure | Lorlatinib | Crizotinib | Result / Hazard Ratio (HR) |
|---|---|---|---|
| Median Time to Intracranial Progression [1] | Not Reached (NR) | 16.4 months | HR: 0.06 (95% CI: 0.03-0.12) |
| 5-Year Cumulative Incidence of CNS Progression (in patients with baseline brain mets) [1] [2] | 8% | 79% | - |
| 12-Month Cumulative Incidence of CNS Progression (without baseline brain mets) [3] [4] | 1% | 18% | HR: 0.05 (95% CI: 0.01-0.42) |
| Intracranial Complete Response Rate (in patients with measurable brain mets) [5] | 71% | 8% | - |
| Intracranial Objective Response Rate (in patients with measurable brain mets) [5] | 82% | 23% | - |
The data presented above are primarily from the ongoing phase 3, randomized, open-label CROWN trial (NCT03052608) [3] [4]. The key methodological details are as follows:
The superior CNS efficacy of lorlatinib can be attributed to its distinct pharmacologic profile, as illustrated in the following mechanism of action workflow.
The diagram above shows how both drugs inhibit the ALK signaling pathway but with critical differences. Lorlatinib was specifically designed to have high blood-brain barrier penetration, which allows it to reach therapeutic concentrations in the brain [2]. Furthermore, it is a more potent ALK inhibitor with broad coverage against various ALK resistance mutations that can develop after treatment with earlier-generation TKIs, making it effective at controlling and preventing disease in the CNS [1].
| Comparison Point | Lorlatinib vs. Alectinib | Lorlatinib vs. Brigatinib |
|---|
| Progression-Free Survival (PFS) | Favors Lorlatinib [1] • HR: 0.54 (95% CI: 0.33-0.88) | Favors Lorlatinib [1] • HR: 0.51 (95% CI: 0.31-0.82) | | Intracranial Efficacy | Not significantly different in some analyses [2] | Favors Lorlatinib [1] • Time to CNS Progression (HR): 0.19 (95% CI: 0.05-0.71) | | Grade ≥3 Adverse Events | Higher with Lorlatinib [1] [3] • Relative Risk: 1.48 (95% CI: 1.13-1.94) | No significant difference [1] | | Common Adverse Events | Hyperlipidemia, CNS effects (e.g., cognitive dysfunction), weight gain [4] [5] | Hyperlipidemia, CNS effects [4] |
The superior efficacy of lorlatinib, particularly as a first-line treatment, is supported by several high-quality studies:
The safety profiles of these TKIs differ significantly, which is a critical consideration for treatment selection.
Lorlatinib's Safety Profile: Its unique safety concerns are primarily related to metabolic changes and central nervous system effects.
Comparative Safety:
Since no direct head-to-head trials between lorlatinib and second-generation ALK inhibitors exist, researchers use advanced statistical methods to make indirect comparisons. The supporting data in this guide primarily come from:
The following diagram illustrates the workflow of a Matching-Adjusted Indirect Comparison, which was a key method used to generate the comparative data in this guide.
| Resistance Context | Common Emergent Mutations | Susceptibility to Lorlatinib | Experimental/Clinical Evidence |
|---|---|---|---|
| Post-2nd Gen ALK TKI (e.g., Alectinib, Brigatinib) | G1202R (most common), F1174X, I1171X [1] | Sensitive [2] [1] | In patients who failed a 2nd-gen TKI, ORR was 62% (plasma)/69% (tissue) if an ALK mutation was present vs. 32%/27% without [1]. |
| Post-Lorlatinib (ALK+) | ALK Compound Mutations (e.g., G1202R + L1196M; G1202R + S1206F; T1151K + G1202R + S1206F) [3] [4] | Resistant [3] [4] | Structural modeling predicts compound mutations disrupt lorlatinib binding [3]. Case reports confirm clinical resistance [3]. |
| Post-Crizotinib (ROS1+) | G2032R (most common) [5] | Resistant [5] | Clinical biopsies post-lorlatinib show G2032R prevalence, confirming resistance [5]. |
| Post-Lorlatinib (ROS1+) | L2086F, S1986F/L2000V, G2032R/L2086F [5] | Resistant [5] | L2086F causes steric interference with lorlatinib binding. Ba/F3 models and a patient case showed sensitivity to cabozantinib instead [5]. |
The following diagram illustrates the common evolutionary pathways of resistance in ALK-positive NSCLC and the resulting cross-resistance patterns.
The resistance and cross-resistance data are derived from several key experimental approaches:
Resistance is not always driven by on-target mutations. ALK-independent mechanisms are also prevalent, especially after later lines of therapy [4].
The cross-resistance landscape has critical implications for drug development:
| ALK TKI (Generation) | Key Resistance Mutations (On-Target) | Notable Features & Mutations Covered |
|---|---|---|
| Crizotinib (1st) | L1196M, G1269A, C1156Y, G1202R, F1174V, I1171T/N/S [1] | First-generation ALK TKI; broad spectrum of initial resistance mutations [1]. |
| Ceritinib (2nd) | G1202R, F1174V, T1151K, T1151R [1] | Second-generation TKI; G1202R is a primary resistance mechanism [1]. |
| Alectinib (2nd) | G1202R, I1171N [1] | Common first-line option; G1202R and I1171 mutations are key resistance pathways [1]. |
| Brigatinib (2nd) | G1202R, D1203N, E1210K [1] | Second-generation TKI; also has activity against G1202R [2]. |
| Lorlatinib (3rd) | G1202R, L1196M, G1269A, F1174L, I1171T, and others [3] [1] | Designed to penetrate CNS and overcome most known single ALK resistance mutations, especially G1202R [3] [4] [2]. Ineffective against some compound mutations (e.g., D1203N + L1196M) [2] [1]. |
> Note on Compound Mutations: A significant challenge with sequential use of multiple ALK TKIs is the emergence of compound mutations (two or more mutations on the same ALK allele) [2] [1] [5]. These complex mutations, such as G1202R+L1196M, can confer high-level resistance to lorlatinib and all currently approved ALK inhibitors, though fourth-generation TKIs are in development to address this [1] [5].
Lorlatinib's Broad Coverage stems from its compact, macrocyclic structure, allowing it to bind effectively to the ALK kinase domain even in the presence of bulky solvent-front mutations like G1202R [1]. This mutation is a common resistance mechanism to second-generation ALK TKIs [1].
Clinical trial data confirms the translational value of this design:
The data supporting lorlatinib's mutation coverage comes from well-established molecular and clinical methods.
1. Mutation Detection and Profiling
2. Preclinical Assessment of Mutation Impact
The following diagram illustrates the logical workflow for experimentally determining a drug's coverage of resistance mutations.
For situations where head-to-head clinical trials are not available, Matching-Adjusted Indirect Comparison (MAIC) is a statistical technique used to estimate the relative effects of different treatments. It uses propensity score weighting to adjust for differences in patient characteristics across separate studies, making the comparisons more valid [1]. The following data and methodologies focus on the use of MAIC to evaluate Lorlatinib in Anaplastic Lymphoma Kinase-positive (ALK+) Non-Small Cell Lung Cancer (NSCLC).
The tables below summarize key efficacy and safety outcomes for Lorlatinib compared to other treatments, based on MAIC and Network Meta-Analysis (NMA).
Table 1: Comparative Efficacy of ALK Inhibitors (Progression-Free Survival) [2] [3]
| Treatment Comparator | Hazard Ratio (HR) for PFS | 95% Confidence/Credible Interval | Context of Comparison |
|---|---|---|---|
| Docetaxel or Pemetrexed | 0.22 | 0.15 – 0.31 | Unanchored MAIC (Later-line) [2] |
| Platinum-based Chemotherapy | 0.40 | 0.29 – 0.55 | Unanchored MAIC (Later-line) [2] |
| Alectinib | 0.742 | 0.466 – 1.180 | NMA (1st-line, All Participants) [3] |
| Alectinib (Non-Asian Subgroup) | 0.388 | 0.195 – 0.769 | NMA (1st-line) [3] |
| Alectinib (Asian Subgroup) | 1.423 | 0.748 – 2.708 | NMA (1st-line) [3] |
Table 2: Comparative Safety and Overall Survival Profile [2] [3]
| Outcome Measure | Result & Metric | Context / Comparator |
|---|---|---|
| Overall Survival (OS) | HR: 0.12 to 0.43 | Exploratory MAIC vs. systemic therapy [2] |
| Grade 3 or Higher Adverse Events | Risk Ratio: 1.918 | NMA vs. Alectinib (95% CrI: 1.486 – 2.475) [3] |
The following workflow and description outline the standard methodology for an unanchored MAIC, as applied in the studies cited.
Workflow Description:
This diagram illustrates the biological mechanism of ALK inhibitors, providing context for their use.
Pathway Description:
In a subset of NSCLC, a genetic rearrangement creates the EML4-ALK fusion gene [3]. This gene produces a fusion protein that leads to constitutive activation of the ALK tyrosine kinase, meaning it is constantly "switched on" without regulation. This abnormal activation triggers several downstream signaling pathways, including RAS, PI3K-AKT, and JAK/STAT, which promote tumor cell survival, proliferation, and metastasis [3]. A notable feature of ALK+ NSCLC is its high propensity to spread to the central nervous system (CNS) [4] [3].
Drugs like Lorlatinib and Alectinib are small-molecule ALK tyrosine kinase inhibitors. They work by competing with adenosine triphosphate (ATP) for binding sites on the ALK kinase, thereby inhibiting its phosphorylation and activation. This action blocks the downstream signaling cascades, leading to anti-tumor effects [4] [3]. Lorlatinib is specifically designed to have high penetration of the blood-brain barrier, making it particularly effective against CNS metastases [3].
When interpreting MAIC results, it is important to understand their context and limitations.
This table consolidates progression-free survival (PFS) data from multiple indirect treatment comparisons.
| Treatment Comparison | Hazard Ratio (HR) for PFS | 95% Interval | Source of Evidence |
|---|---|---|---|
| Lorlatinib vs. Alectinib | HR 0.61 | 95% CrI: 0.39–0.97 | Network Meta-Analysis [1] |
| Lorlatinib vs. Alectinib | HR 0.54 | 95% CI: 0.33–0.88 | Matching-Adjusted Indirect Comparison [2] |
| Lorlatinib vs. Brigatinib | HR 0.57 | 95% CrI: 0.35–0.93 | Network Meta-Analysis [1] |
| Lorlatinib vs. Brigatinib | HR 0.51 | 95% CI: 0.31–0.82 | Matching-Adjusted Indirect Comparison [2] |
| Lorlatinib vs. Ceritinib | HR 0.31 | 95% CI: 0.20–0.47 | Network Meta-Analysis [3] |
| Lorlatinib vs. Crizotinib | HR 0.19 | 95% CI: 0.13–0.27 | Pivotal CROWN Trial (as per NMA context) [4] [5] |
> Interpretation: A hazard ratio (HR) of less than 1.0 indicates that lorlatinib reduces the risk of disease progression or death compared to the other drug. The evidence consistently shows lorlatinib has a statistically significant PFS advantage over other ALK TKIs [1] [2] [3].
Long-term outcomes and control of central nervous system (CNS) metastases are critical evaluation metrics.
| Outcome Measure | Lorlatinib Data | Comparative Context |
|---|---|---|
| 5-Year PFS Rate | 60% (CROWN trial) | Crizotinib: 8% (CROWN trial) [4] [5] |
| 5-Year OS Rate (Treatment-Naïve) | 76% - 78% (Phase II Trial) | Alectinib: 62.5% (ALEX trial) [6] [4] [5] |
| Intracranial PFS (vs. Crizotinib) | HR 0.06 | 95% CI: 0.03–0.12 [5] |
| Intracranial Time to Progression (vs. Brigatinib) | HR 0.19 | 95% CI: 0.05–0.71 [2] |
| Objective Intracranial Response Rate | 82% (CROWN trial) | Alectinib: 81%; Brigatinib: 78% [5] |
The superior efficacy of lorlatinib must be balanced against its toxicity profile.
| Treatment | Grade ≥3 Adverse Events (AEs) | Common AEs | Discontinuation due to AEs |
|---|---|---|---|
| Lorlatinib | Higher rate vs. alectinib (RR 1.48, 95% CI: 1.13–1.94) [2] | Hypercholesterolemia, hypertriglyceridemia, edema, neurocognitive effects [6] [4] | No significant difference vs. alectinib or brigatinib in MAIC [2] |
| Alectinib | Lower rate vs. lorlatinib [2] | Myalgia, increased bilirubin, anemia [3] | -- |
| Brigatinib | No significant difference vs. lorlatinib [2] | Increased CPK, hypertension, rash [3] | -- |
> Note: The safety profile differs significantly between drugs. One network meta-analysis concluded that alectinib demonstrated the best safety profile among ALK TKIs, while lorlatinib, though highly effective, had a poorer safety ranking [3].
Understanding the experimental approaches behind this data is crucial for interpretation.
Understanding resistance is key for drug development and sequencing strategies. Research shows that resistance mechanisms to lorlatinib differ based on prior treatment exposure [6]:
The following diagram illustrates the development of these resistance mechanisms.
The table below summarizes key efficacy endpoints for lorlatinib and other ALK tyrosine kinase inhibitors (TKIs) from recent clinical trials and real-world studies.
| ALK-TKI | Study Name / Type | Patient Group | Intracranial ORR (IC-ORR) | Intracranial DCR (IC-DCR) | Median PFS (or landmark) | Key Efficacy Endpoint |
|---|---|---|---|---|---|---|
| Lorlatinib | CROWN (Phase 3) [1] | 1L Asian patients with BM | 69% (95% CI: 39-91) | Information Missing | 5-year iPFS rate: 92% [2] | Time to Intracranial Progression |
| Lorlatinib | CROWN (Phase 3) [1] | 1L Asian patients with BM | Information Missing | Information Missing | NR (95% CI: NR-NR) | Median PFS |
| Lorlatinib | Multicenter Real-World (China) [2] [3] | All patients with BM (n=23) | 74% (95% CI: 67-92) | 96% (95% CI: 53-81) | Information Missing | Information Missing |
| Lorlatinib | Multicenter Real-World (China) [2] [3] | 1L patients with BM (n=7) | 100% (95% CI: 89-103) | 100% (95% CI: 89-103) | Information Missing | Information Missing |
| Lorlatinib | Retrospective (China) [4] | All patients with BM | 45.2% | Information Missing | Information Missing | Information Missing |
| Alectinib | ESMO 2025 RWD Analysis [5] | 1L patients with BM | Information Missing | Information Missing | 24-month OS rate: 84% | Overall Survival |
| Brigatinib | ESMO 2025 RWD Analysis [5] | 1L patients with BM | Information Missing | Information Missing | 24-month OS rate: 83% | Overall Survival |
| Crizotinib | CROWN (Phase 3) [1] | 1L Asian patients with BM | 6% (95% CI: <1-30) | Information Missing | Median time to iP: 14.6 months | Time to Intracranial Progression |
| Crizotinib | CROWN (Phase 3) [1] | 1L Asian patients with BM | Information Missing | Information Missing | 9.2 months (95% CI: 7.2-12.7) | Median PFS |
| Crizotinib | ESMO 2025 RWD Analysis [5] | 1L patients with BM | Information Missing | Information Missing | 24-month OS rate: 60% | Overall Survival |
Key: ALK-TKI: Anaplastic Lymphoma Kinase Tyrosine Kinase Inhibitor; ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; iPFS: Intracranial Progression-Free Survival; 1L: First-Line treatment; BM: Brain Metastases; RWD: Real-World Data; NR: Not Reached; CI: Confidence Interval.
The superior intracranial efficacy of newer-generation TKIs like lorlatinib is attributed to two main factors: overcoming the Blood-Brain Barrier (BBB) and targeting resistance mutations.
The BBB is a major obstacle in treating brain metastases. Its endothelial cells are tightly joined and express efflux transporters like ABCB1 (P-gp) and ABCG2 (BCRP), which actively pump many drugs out of the brain [6] [7].
The diagram below illustrates how lorlatinib's properties allow it to effectively reach brain metastases.
Resistance to earlier ALK-TKIs often occurs due to secondary mutations in the ALK gene, such as G1202R [2] [3].
The data presented comes from rigorous clinical trial and real-world study designs.
The body of evidence confirms lorlatinib's position as a highly effective therapeutic for ALK-positive NSCLC with brain metastases. Its superior efficacy stems from a rational design that addresses the two primary challenges in CNS malignancy treatment: robust blood-brain barrier penetration and broad activity against on-target resistance mutations.
For drug development professionals, this underscores the critical importance of optimizing both CNS pharmacokinetics and mutation coverage in the design of next-generation TKIs. The success of lorlatinib validates targeting the BBB's efflux transporters as a key strategy. Future research directions may focus on further optimizing these properties, developing effective combination therapies to prevent or delay resistance, and exploring activity in other oncogenic drivers prone to CNS spread.
The table below summarizes the core parameters of two validated methods for quantifying Lorlatinib, one for Active Pharmaceutical Ingredients (API) and another for biological samples.
| Method Parameter | RP-HPLC Method (for API) | LC-MS/MS Method (for Bioanalysis) |
|---|---|---|
| Application Scope | Estimation in API and pharmaceutical dosage forms [1] | Quantification in mouse serum, tissues, and human cerebrospinal fluid [2] [3] [4] |
| Sepation Column | Hypersil C18 (4.6mm x 150mm, 5µm) [1] | Aquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7µm) [2] |
| Mobile Phase | Methanol:Water (25:75 %v/v) [1] | 0.1% Formic Acid and Methanol (Gradient elution) [2] |
| Flow Rate | 1.0 mL/min [1] | 0.5 mL/min [2] |
| Detection | UV at 310 nm [1] | Tandem Mass Spectrometry (MRM mode) [2] |
| Retention Time | ~3.5 minutes [1] | Not explicitly stated |
| Linearity Range | Not fully detailed (LOD: 0.332 µg/mL, LOQ: 1.008 µg/mL) [1] | 5-1000 ng/mL in serum; 5-500 ng/mL in tissues [2] |
| Validation Results | Precision (%RSD) and Accuracy (%Recovery ~98.96%) within acceptable limits [1] | Accuracy: -6.42% to 8.84%; Precision: 1.69% to 10.98% [2] |
Here is a deeper dive into the methodologies and experimental workflows for the two key analytical techniques.
This method was developed to be a simple and economical option for routine quality control in industrial settings [1].
This method is designed for sensitivity and specificity in complex biological samples like serum, tissue homogenates, and cerebrospinal fluid (CSF) [2] [3].
The following diagram illustrates the complete workflow for developing and validating the LC-MS/MS method for biological samples.
For a complete analytical method validation, compliance with regulatory standards is crucial. While the search results do not provide a full comparison against USP or EP monographs, they do offer insights into related practices.
To build the comprehensive comparison guide you are aiming for, I suggest you:
The following table summarizes key quantitative and efficacy data related to the tissue penetration of various ALK inhibitors.
| ALK Inhibitor (Generation) | Reported CSF/Plasma or CNS/Plasma Penetration Ratio | Key Intracranial Efficacy Data (from Clinical Trials) |
|---|---|---|
| Lorlatinib (3rd) | 0.208 - 0.326 [1] | Intracranial ORR: 45.2% (real-world with brain mets) [2]; 64% (3-year PFS rate in CROWN trial) [3] |
| Alectinib (2nd) | ~0.7 (from a Phase I/II study) [1] | 12-month cumulative incidence of CNS progression: 9.4% (ALEX trial) [3] |
| Brigatinib (2nd) | 0.012 (single case report) [1] | Information not available in search results |
| Crizotinib (1st) | Information not available in search results | Serves as a comparator in many trials; significantly lower CNS efficacy than newer agents [3] [4] |
> Note on Data Sources: The CNS penetration ratio for lorlatinib comes from a sub-analysis of a phase I/II trial, while the value for brigatinib is from a single case report. The value for alectinib is also from a prior study. Direct, prospective comparisons of these ratios from the same experimental setting are not available.
The data in the table above is derived from specific experimental methodologies crucial for drug development research.
Method 1: Paired CSF and Plasma Sampling
Method 2: Preclinical Modeling of Blood-Brain Barrier (BBB) Penetration
Method 3: Molecular Imaging with Radiolabeled Drugs
Lorlatinib's design and mechanism of action contribute to its exceptional brain tissue penetration.
The diagram below illustrates the key molecular mechanisms that enable lorlatinib's effective penetration and action within the central nervous system.
The superior CNS activity of lorlatinib has direct clinical and research implications.
The table below summarizes the key cytochrome P450 (CYP) mediated interactions for lorlatinib, based on in vitro and clinical data [1] [2].
| Interaction Type | Target Enzyme/Transporter | Effect of Lorlatinib | Clinical Evidence & Quantitative Data |
|---|---|---|---|
| Substrate | CYP3A4 | Primary metabolic pathway [1] | Coadministration with strong CYP3A4 inducer (rifampicin) reduced lorlatinib exposure by 77% [1]. Coadministration with strong CYP3A4 inhibitor (voriconazole) increased lorlatinib exposure (AUC) by 120% [1]. |
| Inducer | CYP3A4 | Net moderate inducer after multiple doses [2] | In a clinical DDI study, lorlatinib reduced the exposure of the CYP3A4 substrate midazolam [2]. |
| Inducer | CYP2B6 | Weak inducer [2] | Reduced AUC of bupropion (CYP2B6 probe) by 25% [2]. |
| Inducer | CYP2C9 | Weak inducer [2] | Reduced AUC of tolbutamide (CYP2C9 probe) by 43% [2]. |
| Inhibitor | CYP3A4 | Time-dependent inhibitor (based on in vitro data) [2] | Data on file; no clinical inhibition DDI reported in the provided search results. |
| Transporter | P-glycoprotein (P-gp) | Net moderate inducer [2] | Reduced AUC of fexofenadine (P-gp probe) by 67% [2]. |
This table places lorlatinib's CYP interaction potential in context with other approved ALK tyrosine kinase inhibitors (TKIs). Please note that this is a summary, and the clinical relevance of these properties may vary.
| ALK TKI | Metabolism (Primary CYP) | CYP Inhibition Potential | CYP Induction Potential |
|---|---|---|---|
| Lorlatinib (3rd gen) | CYP3A4 & UGT1A4 [2] | Time-dependent CYP3A4 inhibitor (in vitro) [2] | Moderate inducer of CYP3A4; Weak inducer of CYP2B6 & CYP2C9 [2] |
| Alectinib (2nd gen) | CYP3A4 | Not a significant CYP inhibitor | Not a significant CYP inducer |
| Brigatinib (2nd gen) | CYP2C8 & CYP3A4 | Not a significant CYP inhibitor | Not a significant CYP inducer |
| Crizotinib (1st gen) | CYP3A4 | Moderate CYP3A4 inhibitor | Not a significant CYP inducer |
The diagram below summarizes the core metabolic and drug-interaction profile of lorlatinib, integrating the information from the tables above.
The summarized data lead to several critical considerations for researchers and clinicians: